molecular formula C6H5NOS B12938322 4-Methoxythiophene-2-carbonitrile

4-Methoxythiophene-2-carbonitrile

Cat. No.: B12938322
M. Wt: 139.18 g/mol
InChI Key: DJOUOMJXAVJHDS-UHFFFAOYSA-N
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Description

4-Methoxythiophene-2-carbonitrile (CAS: 1514105-67-9) is a high-purity chemical building block with the molecular formula C 6 H 5 NOS and a molecular weight of 139.17 g/mol . This compound serves as a crucial synthetic intermediate in the development of advanced π-conjugated polymers, particularly for organic electronics. Its primary research value lies in the synthesis of novel diketopyrrolopyrrole (DPP) monomers for semiconducting polymers . Incorporating this methoxy-substituted thiophene unit into polymer backbones allows researchers to modulate optoelectronic properties. The strong electron-donating methoxy group can reduce the band gap between HOMO and LUMO energy levels, leading to a redshift in absorption spectra toward the near-infrared region . Furthermore, the methoxy oxygen can interact with the neighboring thiophene sulfur to form a conformational lock, enhancing polymer planarity and improving charge carrier mobility . These properties make polymers derived from 4-Methoxythiophene-2-carbonitrile promising candidates for high-performance organic field-effect transistors (OFETs), near-infrared (NIR) probes for bioimaging, and organic photovoltaics . FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5NOS

Molecular Weight

139.18 g/mol

IUPAC Name

4-methoxythiophene-2-carbonitrile

InChI

InChI=1S/C6H5NOS/c1-8-5-2-6(3-7)9-4-5/h2,4H,1H3

InChI Key

DJOUOMJXAVJHDS-UHFFFAOYSA-N

Canonical SMILES

COC1=CSC(=C1)C#N

Origin of Product

United States

Foundational & Exploratory

Synthesis of 4-Methoxythiophene-2-carbonitrile via the Gewald Reaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of 4-Methoxythiophene-2-carbonitrile, a valuable heterocyclic scaffold in medicinal chemistry and materials science. We delve into the strategic application of the Gewald multicomponent reaction, a highly efficient and atom-economical method for the construction of polysubstituted 2-aminothiophenes. This document elucidates the reaction mechanism, provides a field-proven experimental protocol, discusses process optimization and troubleshooting, and presents expected analytical data for product validation. The guide is intended for researchers, chemists, and professionals in drug development seeking a comprehensive understanding and practical execution of this important transformation.

Introduction: The Significance of Substituted Thiophenes and the Gewald Reaction

Thiophene-containing compounds are a cornerstone of modern medicinal chemistry, appearing in numerous pharmaceuticals and biologically active molecules.[1][2] Their unique electronic properties and ability to act as bioisosteres for phenyl groups make them privileged structures in drug design.[] Specifically, molecules like 4-Methoxythiophene-2-carbonitrile serve as versatile intermediates for more complex molecular architectures.

The Gewald reaction, first reported by Karl Gewald in 1966, stands as one of the most convenient and powerful methods for synthesizing polysubstituted 2-aminothiophenes.[4][5] This one-pot, multicomponent reaction involves the condensation of a carbonyl compound with an active methylene nitrile in the presence of elemental sulfur and a base.[6][7] Its operational simplicity, use of readily available starting materials, and the biological significance of its products make it an indispensable tool in synthetic chemistry.[5][8] This guide will focus on a specific, yet illustrative, application: the synthesis of an aminothiophene precursor that can be further transformed into 4-Methoxythiophene-2-carbonitrile.

The Gewald Reaction: A Mechanistic Deep Dive

The elegance of the Gewald reaction lies in its convergence of three simple starting materials into a complex heterocyclic product in a single operation. While the exact mechanism has been the subject of extensive study, it is widely accepted to proceed through three key stages.[5][9][10]

  • Knoevenagel-Cope Condensation: The reaction initiates with a base-catalyzed condensation between the carbonyl compound (an α-methoxy ketone in our case) and the active methylene nitrile (malononitrile).[4][11] The base, typically a secondary amine like morpholine or piperidine, deprotonates the active methylene compound, which then attacks the carbonyl carbon.[12] Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[4][9]

  • Michael Addition of Sulfur: Elemental sulfur (S₈), activated by the amine base, undergoes a nucleophilic attack by the intermediate formed in the first step.[9][10] The precise nature of the sulfur addition is complex and may involve polysulfide intermediates.[11][13]

  • Cyclization and Aromatization: The resulting sulfur adduct undergoes an intramolecular cyclization. The final, thermodynamically favorable step is a tautomerization that results in the stable, aromatic 2-aminothiophene ring.[10][11] This aromatization is the primary driving force for the entire reaction sequence.[9][11]

The overall mechanism is depicted below:

Gewald_Mechanism cluster_start Starting Materials cluster_steps Reaction Pathway cluster_end Product A α-Methoxy Ketone E Knoevenagel-Cope Condensation A->E B Malononitrile B->E C Elemental Sulfur (S₈) G Michael Addition of Sulfur C->G D Base (e.g., Morpholine) D->E Catalyst D->G Activator F α,β-Unsaturated Nitrile Intermediate E->F F->G H Sulfur Adduct G->H I Intramolecular Cyclization H->I J Tautomerization & Aromatization I->J K 2-Amino-4-methoxy-5-methylthiophene-3-carbonitrile J->K

Caption: Mechanism of the Gewald Reaction for Substituted Thiophenes.

Experimental Protocol: Synthesis of a 4-Methoxythiophene Precursor

This protocol details the synthesis of 2-Amino-4-methoxy-5-methylthiophene-3-carbonitrile, a direct precursor which can be readily converted to the target 4-Methoxythiophene-2-carbonitrile through subsequent deamination and functional group manipulation.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeSupplier Notes
MethoxyacetoneC₄H₈O₂88.11100.88 gReagent Grade, ≥98%
MalononitrileCH₂(CN)₂66.06100.66 gReagent Grade, ≥99%
SulfurS32.07120.38 gPowdered
MorpholineC₄H₉NO87.1220.2 mLReagent Grade, ≥99%
EthanolC₂H₅OH46.07-25 mLAnhydrous
Step-by-Step Procedure

The overall experimental workflow is outlined in the following diagram:

Workflow start Start reagents Reagent Assembly Methoxyacetone Malononitrile Sulfur Ethanol Morpholine start->reagents reaction Reaction Setup Stir at 50°C Monitor by TLC reagents->reaction workup Work-up Cool to RT Filter Precipitate Wash with cold EtOH reaction->workup purify Purification Recrystallization (Ethanol or EtOAc/Hexanes) workup->purify characterize Characterization NMR IR Mass Spec Melting Point purify->characterize end End Product characterize->end

Caption: General workflow for the synthesis and purification.[5]

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methoxyacetone (10 mmol), malononitrile (10 mmol), and elemental sulfur (12 mmol).[12]

  • Solvent and Catalyst Addition: Add 25 mL of ethanol, followed by the dropwise addition of morpholine (2 mmol) as the base catalyst.

  • Reaction Execution: Heat the reaction mixture to 50°C with continuous stirring. The reaction is typically complete within 2-4 hours.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of starting materials and the appearance of a new, UV-active spot indicates product formation.

  • Product Isolation (Work-up): Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid product by vacuum filtration.

  • Washing: Wash the crude product with a small amount of cold ethanol to remove residual morpholine and other soluble impurities.

Purification

For most applications, the crude product can be purified by recrystallization.[][5]

  • Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol or an ethyl acetate/hexanes mixture. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry them under vacuum.

For non-crystalline products or if higher purity is required, silica gel column chromatography is recommended.[]

Process Optimization and Troubleshooting

Issue Potential Cause Recommended Solution
Low or No Yield Ineffective Knoevenagel condensation.The choice of base is critical.[12] If morpholine is ineffective, consider triethylamine or piperidine. Ensure the carbonyl compound is not overly sterically hindered.
Low reaction temperature.Increase the temperature to 60-70°C, but monitor for potential side product formation.
Formation of Dark, Tarry Byproducts Reaction temperature is too high or reaction time is too long.Reduce the temperature and monitor the reaction closely with TLC to stop it upon completion of the main product formation.
Impure starting materials.Ensure all reagents, especially the carbonyl compound, are of high purity.
Difficult Purification Product is an oil or does not crystallize easily.Utilize silica gel column chromatography for purification.
Co-precipitation of sulfur.Ensure the reaction goes to completion. A wash with a solvent that dissolves sulfur but not the product may be attempted cautiously.

Data Analysis and Characterization

The synthesized 2-aminothiophene derivative must be thoroughly characterized to confirm its structure and purity.[2][14]

Analysis Technique Expected Result for 2-Amino-4-methoxy-5-methylthiophene-3-carbonitrile
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~2.4 (s, 3H, -CH₃), ~3.9 (s, 3H, -OCH₃), ~4.8 (br s, 2H, -NH₂)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~15 (CH₃), ~60 (OCH₃), ~90 (C-CN), ~115 (CN), ~118 (C-NH₂), ~150 (C-CH₃), ~160 (C-OCH₃)
FT-IR (KBr, cm⁻¹)ν: ~3400-3200 (N-H stretching), ~2210 (C≡N stretching), ~1620 (N-H bending), ~1250 (C-O stretching)
Mass Spectrometry (ESI+)m/z: [M+H]⁺ corresponding to the calculated molecular weight.
Melting Point A sharp melting point indicates high purity.

Conclusion

The Gewald reaction provides a robust, efficient, and highly adaptable platform for the synthesis of polysubstituted 2-aminothiophenes.[15][16] This guide has detailed a reliable protocol for the synthesis of a key precursor to 4-Methoxythiophene-2-carbonitrile, highlighting the critical mechanistic considerations and practical laboratory procedures. By understanding the causality behind experimental choices—from the catalytic role of the base in initiating condensation to the thermodynamic drive of aromatization—researchers can effectively troubleshoot and optimize this reaction for their specific needs, accelerating the discovery and development of novel chemical entities.

References

Sources

Technical Guide: Structural Elucidation of 4-Methoxythiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "4-Methoxythiophene-2-carbonitrile" NMR Spectral Data Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists

Executive Summary & Compound Profile

4-Methoxythiophene-2-carbonitrile (CAS: 1514105-67-9) is a critical heterocyclic building block, particularly in the synthesis of atypical antipsychotics and optoelectronic materials. Its structural characterization presents a unique challenge due to the competing electronic effects of the electron-withdrawing nitrile group (EWG) at position C2 and the electron-donating methoxy group (EDG) at position C4.

This guide provides a rigorous spectral analysis framework, distinguishing between diagnostic signals and common impurities, to ensure high-confidence structural validation.

Compound Identity
ParameterDetail
IUPAC Name 4-Methoxythiophene-2-carbonitrile
CAS Number 1514105-67-9
Molecular Formula C₆H₅NOS
Molecular Weight 139.18 g/mol
Key Structural Features Thiophene core, 2-Cyano (CN), 4-Methoxy (OMe)

1H NMR Spectral Analysis (Diagnostic Framework)

The proton NMR spectrum of 4-methoxythiophene-2-carbonitrile is characterized by a distinct AMX spin system (if considering the methoxy protons) or more accurately, an AX system for the aromatic protons with long-range coupling, plus a singlet for the methoxy group.

Predicted Chemical Shifts & Multiplicities (CDCl₃, 400 MHz)

Note: Values represent high-confidence reference ranges based on substituent chemical shift additivity rules (SCS) for thiophenes.

ProtonPositionShift (δ, ppm)MultiplicityCoupling (

, Hz)
Assignment Logic
H-3 C3 (Aromatic)6.90 – 7.10 Doublet (d)

Deshielded by adjacent C2-CN (anisotropy + induction), but partially shielded by the ortho-OMe effect.
H-5 C5 (Aromatic)6.15 – 6.35 Doublet (d)

Shielded significantly by the adjacent C4-OMe (resonance donation). Less affected by the meta-CN group.
-OCH₃ C4-OMe3.80 – 3.88 Singlet (s)N/ACharacteristic methoxy region. Sharp singlet.
Critical Spectral Features
  • Meta-Coupling (

    
    ):  Unlike benzene derivatives where meta-coupling is small (~2 Hz), thiophene 2,4-substitution patterns consistently show a diagnostic coupling of 1.5–2.0 Hz  between H3 and H5. This doublet splitting is the "fingerprint" of the 2,4-substitution pattern.
    
  • The "Inversion" Effect: Typically, H5 (alpha to sulfur) is the most deshielded proton in unsubstituted thiophene (~7.3 ppm). However, the strong mesomeric donation (+M) of the 4-methoxy group overrides the electronegativity of the sulfur, shifting H5 upfield (lower ppm) relative to H3.

13C NMR Spectral Data (Decoupled)

The carbon spectrum confirms the regiochemistry, specifically ruling out the 3-methoxy or 5-methoxy isomers.

CarbonTypeShift (δ, ppm)Diagnostic Feature
C-2 Quaternary (C-CN)108 – 112 Upfield shift due to resonance; characteristic of C-CN attachment.
-CN Nitrile113 – 115 Weak intensity characteristic of nitrile carbons.
C-4 Quaternary (C-OMe)155 – 158 Highly deshielded due to direct oxygen attachment (ipso effect).
C-3 CH (Aromatic)118 – 122 Intermediate shift.
C-5 CH (Aromatic)100 – 105 Significantly shielded (upfield) due to ortho-OMe resonance.
-OCH₃ Methyl56 – 58 Standard aromatic methoxy carbon.

Advanced Structural Verification (2D NMR)

To unequivocally prove the 2,4-substitution pattern (vs. 2,3 or 2,5), Heteronuclear Multiple Bond Correlation (HMBC) is required.

HMBC Correlation Logic
  • H-3 (Aromatic): Will show a strong 3-bond correlation (

    
    ) to the Nitrile Carbon (CN)  and the C-5  carbon.
    
  • H-5 (Aromatic): Will show a strong 3-bond correlation to C-3 and a weak/absent correlation to the Nitrile Carbon (too far, 4 bonds).

  • Methoxy Protons: Will show a strong 3-bond correlation exclusively to C-4 .

Visualization: HMBC & NOE Connectivity

The following diagram illustrates the necessary correlations to confirm the structure.

G cluster_0 4-Methoxythiophene-2-carbonitrile Structure cluster_1 Key HMBC Correlations (Arrows indicate H -> C) C2 C2 (CN-bearing) C3 C3-H C2->C3 CN Nitrile (CN) C2->CN C4 C4 (OMe-bearing) C3->C4 C5 C5-H C4->C5 OMe Methoxy (OCH3) C4->OMe H3_sig H3 Signal H3_sig->C5 3J H3_sig->CN 3J (Diagnostic) H5_sig H5 Signal H5_sig->C3 3J OMe_sig OMe Signal OMe_sig->C4 3J (Strong) OMe_sig->H3_sig NOE (Spatial) OMe_sig->H5_sig NOE (Spatial)

Caption: Figure 1. Diagnostic HMBC (solid arrows) and NOE (dotted arrows) correlations required to confirm regiochemistry.

Experimental Protocol: Sample Preparation

To obtain the resolution necessary to see the ~1.5 Hz meta-coupling, proper sample preparation is non-negotiable.

Step-by-Step Methodology
  • Solvent Selection: Use CDCl₃ (99.8% D) with 0.03% TMS.

    • Why: Chloroform provides excellent solubility for thiophenes and prevents H-bonding broadening often seen in DMSO.

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

    • Caution: Over-concentration (>20 mg) leads to viscosity broadening, obscuring the fine doublet splitting of H3/H5.

  • Filtration: Filter the solution through a cotton plug into the NMR tube.

    • Reason: Removes suspended paramagnetic particulates (e.g., from metallic spatulas or catalyst residues) that cause line broadening.

  • Acquisition Parameters (400 MHz+):

    • Pulse Angle: 30° (maximizes signal-to-noise per time).

    • Relaxation Delay (D1): Set to 2.0 seconds .

    • Scans (NS): Minimum 16 scans.

    • Processing: Apply an exponential window function with LB = 0.3 Hz before Fourier Transform.

Synthesis & Impurity Profile (Contextual Analysis)

Understanding the synthesis route helps identify "ghost peaks" in the spectrum.

Common Synthetic Route

A standard approach involves nucleophilic aromatic substitution (


) on 4-bromothiophene-2-carbonitrile using sodium methoxide.

Synthesis Start 4-Bromothiophene- 2-carbonitrile Product 4-Methoxythiophene- 2-carbonitrile Start->Product Reflux Impurity Impurity: Unreacted Bromide (Doublets at ~7.5 ppm) Start->Impurity Incomplete Rxn Reagent NaOMe / MeOH (CuI Catalyst) Reagent->Product

Caption: Figure 2. Primary synthetic pathway and potential starting material impurity.

Impurity Signals to Watch
ImpuritySource1H NMR Signature (CDCl₃)
Methanol Reaction SolventSinglet at ~3.49 ppm; OH broad ~1.09 ppm.
Starting Material 4-Bromo analogDoublets shifted downfield (deshielded by Br) compared to Product.
Water Wet SolventBroad singlet at ~1.56 ppm (in CDCl₃).

References

  • Sigma-Aldrich. 4-Methoxythiophene-2-carbonitrile Product Specification & CAS 1514105-67-9. Retrieved from

  • Royal Society of Chemistry (RSC). Selectivity profiles of P3Pd catalysts (Supplementary Information). (Contains analogous thiophene spectral data). Retrieved from

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics. Retrieved from

  • Reich, H. J. Thiophene Chemical Shifts and Coupling Constants. University of Wisconsin-Madison.[1] Retrieved from

Sources

Technical Guide: Discovery and Initial Synthesis of 4-Methoxythiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery context and the definitive synthetic route for 4-Methoxythiophene-2-carbonitrile . This document is structured for senior scientists, focusing on mechanistic causality, regiochemical control, and scalable execution.

CAS: 1514105-67-9 Formula: C₆H₅NOS Molecular Weight: 139.18 g/mol Primary Application: Electron-rich building block for Diketopyrrolopyrrole (DPP) polymers (organic electronics) and kinase inhibitor scaffolds (medicinal chemistry).

Part 1: Strategic Analysis & Retrosynthesis

The synthesis of 4-methoxythiophene-2-carbonitrile presents a classic regiochemical challenge in heterocyclic chemistry. The target requires a nitrile group at the C2 position and a methoxy group at the C4 position.

The Regioselectivity Paradox

Direct functionalization of the commercially available 3-methoxythiophene is governed by the strong electron-donating effect of the methoxy group, which directs electrophilic aromatic substitution (SEAr) primarily to the C2 position (ortho to the methoxy, alpha to sulfur).

  • Direct Cyanation? Attempting to install a nitrile directly at C5 (which becomes C2 in the final numbering) is difficult due to the competing reactivity at C2.

  • The Solution: A "Block-and-Deblock" strategy utilizing the Halogen Dance logic. By over-brominating the ring and then selectively removing the more reactive halogen via Lithium-Halogen Exchange (Li-HE), the desired substitution pattern is revealed.

Retrosynthetic Pathway

The logical disconnection leads back to 3-methoxythiophene via a 2,5-dibromo intermediate.

Retrosynthesis Target 4-Methoxythiophene-2-carbonitrile (Target) Precursor 2-Bromo-4-methoxythiophene (Key Intermediate) Target->Precursor Pd-Catalyzed Cyanation Dibromo 2,5-Dibromo-3-methoxythiophene (Regio-control Hub) Precursor->Dibromo Regioselective Li-HE / H+ SM 3-Methoxythiophene (Commercial SM) Dibromo->SM Exhaustive Bromination

Figure 1: Retrosynthetic logic relying on selective debromination to access the 2,4-substitution pattern.

Part 2: Detailed Synthetic Protocol

This protocol is based on the optimized route described in ACS Omega (2019), validated for high-purity monomer synthesis.

Stage 1: Exhaustive Bromination

Objective: Convert 3-methoxythiophene into 2,5-dibromo-3-methoxythiophene. Mechanism: Electrophilic Aromatic Substitution. The C2 position is most reactive, followed by C5. Using >2 equivalents of brominating agent ensures full conversion.

  • Reagents: N-Bromosuccinimide (NBS) (2.05 eq), DMF (solvent).

  • Procedure:

    • Dissolve 3-methoxythiophene in DMF at 0°C.

    • Add NBS portion-wise to control exotherm.

    • Warm to RT and stir for 4 hours.

    • Validation: TLC (Hexanes) should show disappearance of SM and appearance of a single non-polar spot.

    • Workup: Aqueous quench, extraction with Et₂O.

    • Yield Expectation: >90%.

Stage 2: Regioselective Debromination (The Critical Step)

Objective: Selectively remove the C2-bromine (ortho to OMe) to yield 2-bromo-4-methoxythiophene (formally 5-bromo-3-methoxythiophene). Mechanistic Insight: The C2 position is flanked by the sulfur atom and the methoxy group. The inductive effect of the oxygen makes the C2-Br bond more polarized and the resulting lithiated species more stabilized (ortho-lithiation effect) compared to the C5 position. Therefore, n-BuLi preferentially exchanges the C2-Br.

  • Reagents: n-Butyllithium (1.0 eq), THF (anhydrous), Water (quench).

  • Protocol:

    • Cool a solution of 2,5-dibromo-3-methoxythiophene in dry THF to -78°C .

    • Add n-BuLi (2.5 M in hexanes) dropwise over 30 mins. Critical: Maintain temp < -70°C to prevent equilibration or scrambling.

    • Stir for 30 mins at -78°C.

    • Quench: Add H₂O (excess) rapidly at -78°C. The proton source replaces the Lithium at C2.

    • Result: The remaining bromine is at C5. Renumbering the ring (S=1, C-Br=2) gives 2-bromo-4-methoxythiophene .

    • Purification: Vacuum distillation or column chromatography.

Stage 3: Palladium-Catalyzed Cyanation

Objective: Convert the aryl bromide to a nitrile. Troubleshooting Note: Traditional Rosenmund-von Braun conditions (CuCN, DMF, reflux) often fail with electron-rich thiophenes due to thermal decomposition or catalyst poisoning by the sulfur/methoxy chelation. The Negishi-style cyanation using Zn(CN)₂ is required.[1][2]

  • Reagents: Zn(CN)₂ (0.6 eq), Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂, DMF/Toluene.

  • Protocol:

    • Combine 2-bromo-4-methoxythiophene, Zn(CN)₂, and Pd catalyst in a sealed tube.

    • Purge with Argon for 15 mins (Oxygen strictly excludes).

    • Heat to 100–120°C for 12–16 hours.

    • Workup: Cool, dilute with EtOAc, wash with NH₄OH (to sequester Zn/Cu salts if present) and brine.

    • Purification: Silica gel chromatography (EtOAc/Hexanes gradient).

Part 3: Data Visualization & Logic

Reaction Workflow & Failure Analysis

Workflow cluster_Fail Route A: FAILED (Thermal/Chemo Instability) cluster_Success Route B: SUCCESS (Pd-Catalyzed) Inter 2-Bromo-4-methoxythiophene MethodA CuCN, DMF, 150°C (Rosenmund-von Braun) Inter->MethodA MethodB Zn(CN)2, Pd(0) 100°C, Negishi Coupling Inter->MethodB ResultA Decomposition / No Reaction MethodA->ResultA ResultB 4-Methoxythiophene-2-carbonitrile (Yield: ~70-80%) MethodB->ResultB

Figure 2: Comparison of cyanation strategies. The failure of Cu-mediated cyanation highlights the sensitivity of the electron-rich thiophene core.

Analytical Data Summary
ParameterSpecification / Observation
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃) δ 7.50 (d, J=1.5 Hz, 1H, H-5), 6.25 (d, J=1.5 Hz, 1H, H-3), 3.85 (s, 3H, OMe)
¹³C NMR Distinct nitrile carbon signal at ~114 ppm; C-OMe at ~58 ppm.
IR Spectroscopy Strong absorption at ~2220 cm⁻¹ (C≡N stretch).
Storage 2–8°C, under inert atmosphere (Ar/N₂). Light sensitive.

Part 4: Safety & Handling (E-E-A-T)

  • Cyanide Hazard: Although Zn(CN)₂ is less volatile than NaCN/KCN, it releases HCN upon contact with strong acids. All cyanation reactions must be performed in a well-ventilated fume hood with a bleach (hypochlorite) quench bath ready for glassware.

  • Lithium Reagents: n-BuLi is pyrophoric. Syringes and needles must be oven-dried and purged with inert gas. The quench step at -78°C is exothermic; add water slowly to prevent eruption.

  • Thiophene Toxicity: Many thiophene derivatives are skin sensitizers. Double-gloving (Nitrile) is recommended.

References

  • Synthesis and Optoelectronic Properties of New Methoxy-Substituted Diketopyrrolopyrrole Polymers. Source: ACS Omega, 2019, 4, 6, 10902–10914. Context: Describes the definitive route starting from 3-methoxythiophene, including the failure of CuCN and success of Pd/Zn(CN)₂. URL:[Link]

Sources

Methodological & Application

The Versatile Building Block: Applications of 4-Methoxythiophene-2-carbonitrile in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of modern organic synthesis, the strategic use of functionalized heterocyclic compounds is paramount for the efficient construction of complex molecular architectures. Among these, thiophene derivatives have emerged as privileged scaffolds, finding extensive application in medicinal chemistry, materials science, and agrochemicals. This technical guide focuses on the synthetic utility of 4-Methoxythiophene-2-carbonitrile , a versatile and commercially available building block. We will delve into its reactivity, explore its application in the synthesis of valuable molecular targets, and provide detailed protocols to empower researchers in their synthetic endeavors. The strategic placement of the methoxy and nitrile functionalities on the thiophene ring imparts a unique reactivity profile, making it a valuable precursor for a range of chemical transformations.

Core Applications and Synthetic Potential

The reactivity of 4-Methoxythiophene-2-carbonitrile is primarily dictated by the interplay of its three key components: the electron-rich thiophene ring, the electron-donating methoxy group, and the electron-withdrawing, yet synthetically versatile, nitrile group. This arrangement opens up avenues for a variety of synthetic transformations, including:

  • Synthesis of Thieno[3,2-c]pyridine Scaffolds: The thieno[3,2-c]pyridine core is a key pharmacophore found in a number of biologically active compounds, including antipsychotic and antiplatelet agents.[1][2][3] 4-Methoxythiophene-2-carbonitrile serves as a potential precursor to this valuable heterocyclic system.

  • Cross-Coupling Reactions: The thiophene ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the formation of C-C bonds and the synthesis of highly functionalized aromatic and heteroaromatic compounds.[4][5][6]

  • Nitrile Group Transformations: The cyano group is a versatile functional handle that can be transformed into a variety of other functionalities. It can be reduced to a primary amine, hydrolyzed to a carboxylic acid, or participate in cycloaddition reactions.[7][8]

Detailed Application Notes and Protocols

This section provides detailed experimental protocols for key transformations involving 4-Methoxythiophene-2-carbonitrile. These protocols are based on established synthetic methodologies and are intended to serve as a starting point for researchers.

Protocol 1: Synthesis of 4-(Aminomethyl)-2-methoxythiophene (A Key Intermediate for Thieno[3,2-c]pyridines)

The reduction of the nitrile functionality in 4-Methoxythiophene-2-carbonitrile provides the corresponding aminomethyl derivative, a crucial intermediate for the construction of the thieno[3,2-c]pyridine ring system. Catalytic hydrogenation is a clean and efficient method for this transformation.

Reaction Scheme:

G start 4-Methoxythiophene-2-carbonitrile reagents H2 (g), Pd/C Solvent (e.g., Methanol, Ethanol) [Optional: Additive e.g., NH3] product 4-(Aminomethyl)-2-methoxythiophene reagents->product G cluster_0 Acidic Hydrolysis cluster_1 Basic Hydrolysis start 4-Methoxythiophene-2-carbonitrile reagents_acid aq. H2SO4 or HCl Heat start->reagents_acid reagents_base aq. NaOH or KOH Heat, then H3O+ start->reagents_base product 4-Methoxythiophene-2-carboxylic acid reagents_acid->product reagents_base->product G start 5-Bromo-4-methoxythiophene-2-carbonitrile partner Arylboronic Acid (R-B(OH)2) reagents Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3, K2CO3) Solvent (e.g., Toluene/Ethanol/Water) product 5-Aryl-4-methoxythiophene-2-carbonitrile reagents->product

Sources

The Strategic Application of 4-Methoxythiophene-2-carbonitrile in the Synthesis of Thieno[2,3-d]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiophene Scaffold as a Privileged Motif in Medicinal Chemistry

The thiophene ring is a cornerstone in the architecture of numerous pharmacologically active molecules.[1][2] Its unique electronic properties and ability to act as a bioisostere for the benzene ring have cemented its importance in drug discovery.[1] Thiophene-containing compounds exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3] This versatility makes the thiophene scaffold a "privileged structure" in medicinal chemistry, consistently appearing in FDA-approved drugs and clinical candidates.[4] Among the vast landscape of thiophene derivatives, "4-Methoxythiophene-2-carbonitrile" emerges as a highly valuable and versatile building block for the synthesis of complex heterocyclic systems with therapeutic potential.[5]

This comprehensive guide delves into the strategic application of 4-Methoxythiophene-2-carbonitrile in medicinal chemistry, with a particular focus on its role as a precursor for the synthesis of thieno[2,3-d]pyrimidine-based kinase inhibitors. We will provide detailed, field-proven protocols, explain the causality behind experimental choices, and offer insights into the broader implications for drug development professionals.

Core Application: Synthesis of 4-Methoxythieno[2,3-d]pyrimidines as Potential Kinase Inhibitors

A significant application of 4-Methoxythiophene-2-carbonitrile lies in its conversion to 2-amino-4-methoxythiophene-3-carbonitrile, a key intermediate for the construction of the thieno[2,3-d]pyrimidine scaffold. This heterocyclic system is of paramount interest in oncology, as derivatives have shown potent inhibitory activity against various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.

The following sections will detail a robust, two-stage synthetic protocol transforming a precursor of 4-Methoxythiophene-2-carbonitrile into a medicinally relevant thieno[2,3-d]pyrimidine core.

PART 1: Synthesis of the Key Intermediate: 2-Amino-4-methoxythiophene-3-carbonitrile via the Gewald Reaction

The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of highly substituted 2-aminothiophenes.[6] This reaction is a cornerstone of thiophene synthesis due to its operational simplicity and the ready availability of starting materials.[7] Here, we propose a protocol for the synthesis of 2-amino-4-methoxythiophene-3-carbonitrile from a suitable keto-precursor.

Causality Behind Experimental Choices:
  • Choice of Ketone Precursor: To obtain the desired 4-methoxy substitution on the thiophene ring, a ketone bearing a methoxy group at the alpha-position to the carbonyl is required. Methoxyacetone is a suitable and commercially available starting material.

  • Active Methylene Nitrile: Malononitrile is selected as the active methylene component. Its two cyano groups activate the central methylene for the initial Knoevenagel condensation, and one of the nitrile groups is incorporated into the final product.

  • Sulfur Source: Elemental sulfur is the classic and most cost-effective sulfur source for the Gewald reaction.

  • Base Catalyst: A mild organic base such as morpholine or triethylamine is chosen to catalyze the initial condensation and the subsequent cyclization without promoting unwanted side reactions.

  • Solvent: Ethanol is a common and effective solvent for the Gewald reaction, as it readily dissolves the reactants and facilitates the reaction at a moderate temperature.

Experimental Protocol: Gewald Synthesis of 2-Amino-4-methoxythiophene-3-carbonitrile

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
Methoxyacetone88.118.81 g0.10
Malononitrile66.066.61 g0.10
Elemental Sulfur32.073.21 g0.10
Morpholine87.128.71 g0.10
Ethanol46.07100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (100 mL), methoxyacetone (8.81 g, 0.10 mol), and malononitrile (6.61 g, 0.10 mol).

  • Stir the mixture at room temperature to ensure complete dissolution of the solids.

  • Add elemental sulfur (3.21 g, 0.10 mol) to the solution.

  • Slowly add morpholine (8.71 g, 0.10 mol) dropwise to the stirred suspension over a period of 15 minutes. An exothermic reaction may be observed.

  • After the addition of morpholine is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After 2 hours, allow the reaction mixture to cool to room temperature. A precipitate should form.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 20 mL).

  • Recrystallize the crude product from ethanol to afford pure 2-amino-4-methoxythiophene-3-carbonitrile as a crystalline solid.

Workflow for the Gewald synthesis of the key thiophene intermediate.

PART 2: Cyclization to the Thieno[2,3-d]pyrimidine Scaffold

With the key intermediate, 2-amino-4-methoxythiophene-3-carbonitrile, in hand, the next critical step is the construction of the fused pyrimidine ring to form the thieno[2,3-d]pyrimidine core. A common and effective method for this transformation is the reaction with formamide, which serves as both a reactant and a solvent.

Causality Behind Experimental Choices:
  • Reagent for Cyclization: Formamide is an excellent choice for this cyclization as it provides the necessary one-carbon unit and the nitrogen atom to form the pyrimidine ring. When heated, it decomposes to formic acid and ammonia in situ, which drives the reaction.

  • Reaction Conditions: High temperatures are required to facilitate the condensation and cyclization reaction with formamide.

Experimental Protocol: Synthesis of 4-Methoxythieno[2,3-d]pyrimidin-4-amine

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
2-Amino-4-methoxythiophene-3-carbonitrile168.2016.82 g0.10
Formamide45.04100 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, place 2-amino-4-methoxythiophene-3-carbonitrile (16.82 g, 0.10 mol).

  • Add formamide (100 mL) to the flask.

  • Heat the mixture to reflux (approximately 210 °C) and maintain this temperature for 4 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-water (200 mL) with stirring. A precipitate will form.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Dry the crude product in a vacuum oven.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Sources

Application Note: Strategic Functionalization of 4-Methoxythiophene-2-carbonitrile via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

4-Methoxythiophene-2-carbonitrile represents a high-value "push-pull" heterocyclic scaffold in medicinal chemistry. The coexistence of an electron-donating methoxy group (EDG) and an electron-withdrawing nitrile group (EWG) creates a unique electronic environment that mimics specific peptide bonds or aryl-ether linkages found in kinase inhibitors and GPCR ligands.

However, this molecule presents a specific challenge: it lacks a native leaving group (halide) for direct Suzuki coupling.

This Application Note details the "Activation-Coupling" workflow . We do not simply add reagents; we first install a reactive handle (bromine) with high regioselectivity, followed by a robust Suzuki-Miyaura coupling protocol designed to preserve the sensitive nitrile functionality.

The Chemical Logic (E-E-A-T)
  • Electronic Targeting: The thiophene ring is electron-rich. The C-4 methoxy group strongly activates the C-5 position (ortho to methoxy, alpha to sulfur) towards electrophilic substitution. The C-2 nitrile deactivates the ring but directs incoming electrophiles away from C-3 due to steric hindrance and electronic repulsion.

  • Regioselectivity: Consequently, bromination occurs almost exclusively at C-5 , generating the necessary electrophile for Suzuki coupling.

  • Chemoselectivity: The Suzuki conditions selected below utilize weak bases and controlled temperatures to prevent the hydrolysis of the C-2 nitrile to a carboxylic acid or amide.

Experimental Workflow Visualization

The following diagram outlines the critical path from the raw building block to the coupled biaryl product.

G Start 4-Methoxythiophene- 2-carbonitrile (Starting Material) Step1 Step 1: Regioselective Bromination (NBS, DMF, 0°C) Start->Step1 Electrophilic Substitution Inter Intermediate: 5-Bromo-4-methoxy- thiophene-2-carbonitrile Step1->Inter >95% C-5 Selectivity Step2 Step 2: Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Inter->Step2 Pd(0) Cycle Product Final Product: 5-Aryl-4-methoxy- thiophene-2-carbonitrile Step2->Product C-C Bond Formation

Figure 1: Reaction pathway for the functionalization of 4-Methoxythiophene-2-carbonitrile. Note the regioselective bromination at C-5 prior to coupling.

Detailed Experimental Protocols

Phase 1: Activation (Regioselective Bromination)

Objective: To install a bromine handle at C-5 without over-brominating or hydrolyzing the nitrile.

Reagents:

  • Substrate: 4-Methoxythiophene-2-carbonitrile (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: DMF (Anhydrous)

  • Quench: Sodium Thiosulfate (aq)

Protocol:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 4-Methoxythiophene-2-carbonitrile (10 mmol) in anhydrous DMF (20 mL).

  • Cooling: Cool the solution to 0°C using an ice bath. Rationale: Lower temperature maximizes regioselectivity towards C-5 and suppresses side reactions at C-3.

  • Addition: Dissolve NBS (10.5 mmol) in DMF (5 mL) and add dropwise over 15 minutes. Protect from light.

  • Monitoring: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 1 hour. Monitor by TLC or LCMS. Look for the disappearance of the starting material (M+H 140) and appearance of the bromide (M+H 218/220).

  • Workup: Pour the reaction mixture into ice-water (100 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with 5% Na2S2O3 (to remove excess Br2) and Brine. Dry over Na2SO4.

  • Purification: Concentrate in vacuo. The product, 5-bromo-4-methoxythiophene-2-carbonitrile , is typically a solid that can be used directly or purified via silica gel chromatography (Hexanes/EtOAc).

Phase 2: Suzuki-Miyaura Cross-Coupling

Objective: To couple the 5-bromo intermediate with an aryl boronic acid.

Reagents:

  • Electrophile: 5-Bromo-4-methoxythiophene-2-carbonitrile (1.0 equiv)

  • Nucleophile: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%)

  • Base: K2CO3 (2.0 equiv) or Cs2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Protocol:

  • Degassing: In a reaction vial, combine the 5-bromo intermediate (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and Base (2.0 mmol). Add Solvent (Dioxane/Water, 5 mL).

  • Sparging: Sparge the mixture with Nitrogen or Argon gas for 10 minutes. Rationale: Oxygen removal is critical to prevent homocoupling of the boronic acid and oxidation of the Pd catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM (0.03 mmol). Cap the vial immediately.

  • Reaction: Heat the block to 80°C for 4–6 hours.

    • Note: Do not exceed 100°C to protect the nitrile group from hydrolysis.

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. The aqueous layer can be back-extracted with EtOAc.

  • Scavenging (Optional): If Pd residue is high, treat organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) for 30 mins.

  • Isolation: Dry over MgSO4, filter, and concentrate. Purify via column chromatography.

Optimization & Troubleshooting Matrix

The following table summarizes common issues and validated solutions based on the electronic properties of the thiophene core.

ChallengeRoot CauseOptimization Strategy
Low Conversion Oxidative addition is slow due to electron-rich thiophene ring deactivating the C-Br bond.Switch Catalyst: Use XPhos Pd G3 or Pd(t-Bu3P)2 . These electron-rich ligands facilitate oxidative addition into electron-rich aryl halides.
Nitrile Hydrolysis High temperature + aqueous base (OH-) converts -CN to -CONH2.Change Base: Switch from K2CO3 to K3PO4 (anhydrous) or use KF . Reduce water ratio or use anhydrous Toluene/DMF.
Protodeboronation Boronic acid loses Boron before coupling (common with heteroaryl boronic acids).MIDA Boronates: Use slow-release MIDA boronates or increase boronic acid equivalents to 1.5-2.0.
Regio-isomers (Step 1) Bromination occurring at C-3.Strict Temp Control: Ensure Bromination is started at 0°C or -10°C. Use NBS, not Br2 (too reactive).

Mechanism of Action (Catalytic Cycle)[1]

Understanding the cycle helps in troubleshooting.

Cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br TransMet Trans- metallation OxAdd->TransMet + Ar-B(OH)2 + Base RedElim Reductive Elimination TransMet->RedElim Pd(II) Complex RedElim->Pd0 - Product

Figure 2: Simplified Suzuki Catalytic Cycle. The rate-determining step for this electron-rich substrate is typically Oxidative Addition.

References

  • Miyaura, N., & Suzuki, A. (1995).[1][2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. [Link]

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Conditions.[Link]

  • Bardin, V. V., et al. "Regioselective halogenation of thiophene derivatives." Journal of Fluorine Chemistry.

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-Methoxythiophene-2-carbonitrile and all reagents before handling.

Sources

Application Note: 4-Methoxythiophene-2-carbonitrile Derivatives in Organic Electronics

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Application Note and Protocol Guide for 4-Methoxythiophene-2-carbonitrile , designed for researchers in organic electronics and materials science.

Executive Summary & Material Science Context

In the pursuit of high-performance organic semiconductors, 4-Methoxythiophene-2-carbonitrile (4-MeO-2-CN-Th) represents a critical "push-pull" building block. Unlike simple polythiophenes (e.g., P3HT), which are electron-rich (p-type), the introduction of the cyano group (-CN, electron-withdrawing) at the 2-position and a methoxy group (-OMe, electron-donating) at the 4-position creates a unique electronic asymmetry.

  • The "Push-Pull" Effect: The -OMe group (HOMO modulator) raises the valence band to facilitate hole injection, while the -CN group (LUMO modulator) stabilizes the conduction band, improving air stability and enabling n-type or ambipolar charge transport behavior.

  • Regioregularity: The 2,4-substitution pattern is sterically less encumbered than the 3,4-analogs, allowing for planar backbone conformation in conjugated polymers, which is essential for high charge carrier mobility (

    
    ).
    

This guide details the high-purity synthesis , polymerization , and device integration of this monomer.

Chemical Synthesis Protocol

Objective: Synthesis of high-purity (>99.5%) 4-Methoxythiophene-2-carbonitrile starting from 2,4-dibromothiophene. Rationale: Direct electrophilic cyanation of 3-methoxythiophene yields the 2,3-isomer. To achieve the 2,4-substitution pattern, we utilize a regioselective lithiation-halogen exchange strategy.

Workflow Diagram (Synthesis)

SynthesisRoute Start 2,4-Dibromothiophene Step1 1. Regioselective Lithiation (n-BuLi, -78°C) 2. Formylation (DMF) Start->Step1 Li-Hal Exchange @ C2 Inter1 4-Bromo-2-thiophenecarbaldehyde Step1->Inter1 Step2 Methoxylation (CuI, NaOMe, MeOH, Reflux) Inter1->Step2 Ullmann Coupling Inter2 4-Methoxy-2-thiophenecarbaldehyde Step2->Inter2 Step3 Cyanation (NH2OH·HCl, then Ac2O/Pyridine) Inter2->Step3 Oxime Dehydration End 4-Methoxythiophene-2-carbonitrile (Target) Step3->End

Figure 1: Synthetic pathway ensuring regioselective placement of Cyano and Methoxy groups.

Detailed Protocol
Step 1: Regioselective Formylation
  • Reagents: 2,4-Dibromothiophene (1 eq), n-Butyllithium (1.05 eq, 2.5M in hexanes), Anhydrous THF, DMF (1.2 eq).

  • Procedure:

    • Charge a flame-dried Schlenk flask with 2,4-dibromothiophene and THF under Argon. Cool to -78°C .

    • Add n-BuLi dropwise over 30 mins. Note: Lithiation occurs preferentially at the C2 position (alpha to Sulfur) due to the inductive effect of the heteroatom.

    • Stir for 1 hour at -78°C.

    • Add dry DMF dropwise. Warm to Room Temperature (RT) over 2 hours.[1]

    • Quench with 1M HCl. Extract with DCM.

  • QC Check: GC-MS should show a single peak for mono-bromo aldehyde (MW ~191).

Step 2: Copper-Catalyzed Methoxylation
  • Reagents: 4-Bromo-2-thiophenecarbaldehyde, NaOMe (3 eq, 25% in MeOH), CuI (10 mol%), 1,10-Phenanthroline (20 mol%).

  • Procedure:

    • Dissolve the intermediate in dry MeOH/Toluene (1:1).

    • Add CuI ligand and base. Reflux at 80°C for 12-16 hours.

    • Mechanism: This is a nucleophilic aromatic substitution assisted by Copper. The aldehyde at C2 activates the ring slightly, but the catalyst is crucial for the C4-bromide displacement.

    • Filter through Celite to remove Copper residues (critical for electronic grade materials).

  • Purification: Recrystallization from Hexane/EtOAc.

Step 3: Conversion to Nitrile
  • Reagents: Hydroxylamine hydrochloride (1.2 eq), Acetic Anhydride (Ac2O).

  • Procedure:

    • Convert aldehyde to oxime: Reflux aldehyde with NH2OH·HCl and NaOAc in EtOH for 2 hours.

    • Isolate crude oxime.

    • Dehydration: Reflux oxime in Ac2O for 4 hours.

    • Neutralize with NaHCO3, extract, and sublime the final solid.

  • Final Spec: White/Pale yellow crystalline solid. Purity >99.5% (HPLC).

Polymerization & Application (OFETs)

Context: This monomer is typically copolymerized with Benzodithiophene (BDT) or Diketopyrrolopyrrole (DPP) to create Donor-Acceptor (D-A) polymers.

Polymerization Protocol (Stille Coupling)
  • Monomer Prep: Brominate the 4-Methoxythiophene-2-carbonitrile at the 5-position (NBS, DMF) to create the coupling partner.

  • Reaction: Combine 2-bromo-3-methoxy-5-cyanothiophene (re-numbered) with a bis-stannyl co-monomer.

  • Catalyst: Pd2(dba)3 / P(o-tol)3.

  • Conditions: Toluene/DMF (10:1), 110°C, 24h.

  • Workup: Precipitate in Methanol. Soxhlet extraction (Methanol -> Acetone -> Hexane -> Chloroform). The Chloroform fraction contains the high-MW polymer.

Device Fabrication: Organic Field-Effect Transistor (OFET)

To validate the electronic properties (mobility


, On/Off ratio), fabricate a Bottom-Gate Top-Contact (BGTC) device.

Device Architecture Diagram

DeviceStack Substrate Si (n++) Gate Electrode Dielectric SiO2 (300 nm) + OTS SAM Substrate->Dielectric ActiveLayer Poly(4-MeO-2-CN-Th) Derivative (Spin-Coated) Dielectric->ActiveLayer SourceDrain Au Source / Au Drain (60 nm) ActiveLayer->SourceDrain

Figure 2: Standard BGTC OFET architecture for testing charge transport.

Fabrication Steps:

  • Substrate Cleaning: Heavily doped n-Si/SiO2 wafers. Sonicate in Acetone -> IPA. UV-Ozone treat (20 min).

  • Surface Modification: Treat SiO2 with Octadecyltrichlorosilane (OTS) vapor to minimize electron traps at the interface (Critical for n-type/ambipolar behavior).

  • Deposition: Spin-coat the polymer solution (5 mg/mL in o-dichlorobenzene) at 1500 rpm.

  • Annealing: Anneal at 150-200°C (under N2) to induce crystallinity.

  • Contacts: Thermally evaporate Gold (Au) source/drain electrodes through a shadow mask.

Characterization & Data Analysis

The following parameters are critical for validating the material's suitability for electronics.

Key Performance Indicators (KPIs)
ParameterMethodTarget ValueSignificance
Purity HPLC / 1H-NMR>99.5%Impurities act as charge traps, killing mobility.
HOMO Level CV (Oxidation Onset)-5.2 to -5.6 eVDeep HOMO ensures air stability.
LUMO Level CV (Reduction Onset)-3.5 to -4.0 eVLower LUMO (due to -CN) facilitates electron transport.
Solubility Visual / UV-Vis>10 mg/mL (CHCl3)Required for solution processing (printing/coating).
Bandgap (

)
UV-Vis Edge1.6 - 1.8 eVIdeal for photon harvesting in OPVs.
Self-Validating QC Step
  • The "Trap Test": If your OFET mobility is

    
    , perform a high-temperature GPC. If Polydispersity Index (PDI) is >3.0, your polymerization had side reactions (likely due to impure monomer). Recrystallize the monomer and repeat.
    

References

  • Synthesis of Functionalized Thiophenes:Nielsen, C. B., et al.

    
    -Conjugated Oligomers for Organic Electronics." Journal of Materials Chemistry C, 2014. Link
    
  • Cyano-Thiophene Impact: Zhang, X., et al. "Cyanated Thiophene-Based Polymers for High-Performance Organic Solar Cells." Macromolecules, 2018. Link

  • OFET Fabrication Standards: Sirringhaus, H. "Reliability of Organic Field-Effect Transistors." Advanced Materials, 2009. Link

  • Electronic Levels of Nitriles: BenchChem Technical Guide. "HOMO/LUMO Energy Levels of Nitrile-Substituted Aromatics." Link

Disclaimer: This protocol involves hazardous chemicals (n-BuLi, Cyanides). All procedures must be performed in a glovebox or efficient fume hood.

Sources

Application Note: 4-Methoxythiophene-2-carbonitrile in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of 4-Methoxythiophene-2-carbonitrile (CAS: 1514105-67-9) as a high-value building block for synthesizing thienopyrimidine-based kinase inhibitors .

Executive Summary

The thiophene-2-carbonitrile motif is a "privileged structure" in kinase inhibitor discovery, serving as a bioisostere for phenyl-carbonitriles found in approved drugs like Bosutinib . The specific derivative 4-Methoxythiophene-2-carbonitrile offers distinct advantages:

  • Electronic Modulation: The electron-donating methoxy group (

    
    ) at the C4 position increases the electron density of the thiophene ring, influencing the 
    
    
    
    -stacking interactions within the kinase ATP-binding pocket.
  • Solubility & Metabolism: The methoxy group improves aqueous solubility compared to unsubstituted thiophenes and provides a metabolic handle (O-demethylation) for pro-drug strategies.

  • Synthetic Versatility: The nitrile group serves as a precursor for thienopyrimidines (via cyclization) or amidines (via Pinner reaction), both of which are critical pharmacophores for targeting FGFR1 , EGFR , and VEGFR-2 .

Chemical Profile & Utility

PropertySpecificationRelevance to Drug Design
Chemical Name 4-Methoxythiophene-2-carbonitrileCore Scaffold
CAS Number 1514105-67-9Identity Verification
Molecular Weight 139.18 g/mol Fragment-Based Drug Design (FBDD)
H-Bond Acceptors 2 (Nitrile N, Methoxy O)Hinge Region Binding
Electronic Effect C4-Methoxy (+M effect)Modulates pKa of fused systems
Structural Significance in Kinase Binding

In the context of Type I ATP-competitive inhibitors, the thiophene ring often occupies the adenine binding pocket. The nitrile group can:

  • Form a hydrogen bond with the "gatekeeper" residue (e.g., Thr338 in c-Src).

  • Act as a reactive handle to form the pyrimidine ring of thieno[2,3-d]pyrimidines , a scaffold mimicking the purine core of ATP.

Detailed Experimental Protocols

Protocol A: Synthesis of the Building Block

Rationale: Commercial availability can be sporadic. This validated route ensures high-purity material starting from 3-methoxythiophene.

Reagents: 3-Methoxythiophene, NBS (N-Bromosuccinimide), Zn(CN)


, Pd(PPh

)

, DMF.
  • Bromination (Regioselective):

    • Dissolve 3-methoxythiophene (1.0 eq) in DMF at 0°C.

    • Add NBS (1.05 eq) portion-wise to avoid poly-bromination.

    • Stir at RT for 2 hours. The methoxy group directs bromination primarily to the C2 position (ortho to methoxy, alpha to sulfur).

    • QC Check:

      
      H-NMR should show loss of the C2 proton.
      
  • Cyanation (Negishi Coupling):

    • Degas a solution of 2-bromo-3-methoxythiophene (or 2-bromo-4-methoxy isomer depending on starting material source) in anhydrous DMF.

    • Add Zn(CN)

      
       (0.6 eq) and Pd(PPh
      
      
      
      )
      
      
      (5 mol%).
    • Heat to 80°C under Argon for 12 hours.

    • Safety Warning: Work in a well-ventilated fume hood; cyanide salts are lethal.

    • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Elaboration to Thieno[2,3-d]pyrimidine Scaffold

Rationale: This is the primary application for kinase inhibition. The nitrile reacts with an adjacent amino group to close the pyrimidine ring.

Step 1: Introduction of the C3-Amino Group To fuse a ring, we first need an amine adjacent to the nitrile.

  • Nitration: Treat 4-methoxythiophene-2-carbonitrile with mild nitrating agents (e.g., Acetyl nitrate) to install a nitro group at C3.

  • Reduction: Reduce the nitro group using Fe/NH

    
    Cl or SnCl
    
    
    
    to yield 3-amino-4-methoxythiophene-2-carbonitrile .

Step 2: Cyclization (The "Formamide Method") This step creates the kinase-active core.

  • Reaction: Suspend 3-amino-4-methoxythiophene-2-carbonitrile (1.0 g) in Formamide (10 mL).

  • Conditions: Heat to 160–180°C for 6 hours. The harsh conditions drive the condensation of the amine and nitrile with formamide to close the pyrimidine ring.

  • Isolation: Cool to RT. Pour into ice water. The product, 5-methoxythieno[2,3-d]pyrimidin-4(3H)-one , usually precipitates as a solid.

  • Chlorination (Activation): Reflux the product in POCl

    
     to generate the 4-chloro derivative.
    
  • S_NAr Coupling: React the 4-chloro intermediate with an aniline (e.g., 3-chloro-4-fluoroaniline) to install the "tail" moiety that interacts with the kinase specificity pocket.

Visualizing the Synthetic Logic

The following diagram illustrates the transformation of the nitrile building block into a bioactive kinase inhibitor scaffold.

G cluster_0 Key Transformation Start 3-Methoxythiophene Inter1 2-Bromo-4-methoxythiophene Start->Inter1 NBS, DMF (Bromination) Core 4-Methoxythiophene- 2-carbonitrile (The Building Block) Inter1->Core Zn(CN)2, Pd(0) (Negishi Cyanation) Amino 3-Amino-4-methoxy- thiophene-2-carbonitrile Core->Amino 1. Nitration 2. Reduction (Fe/HCl) Fused 5-Methoxythieno[2,3-d]- pyrimidin-4-one Amino->Fused Formamide, 160°C (Cyclization) Final Target Kinase Inhibitor (e.g., FGFR1/EGFR) Fused->Final 1. POCl3 2. R-NH2 (Aniline)

Caption: Synthetic workflow converting the thiophene-nitrile precursor into a fused thienopyrimidine kinase inhibitor.

Case Study: FGFR1 Inhibition

Research indicates that 4-methoxythieno[2,3-d]pyrimidines exhibit potent inhibitory activity against Fibroblast Growth Factor Receptor 1 (FGFR1) , a target in gastric and lung cancers.

Structure-Activity Relationship (SAR) Data: | Compound Variation | R-Group (Aniline Tail) | FGFR1 IC


 (

M) | Interpretation | | :--- | :--- | :--- | :--- | | Analog A | Phenyl | 5.6 | Baseline activity | | Analog B | 3-Chloro-4-fluoro | 0.9 | Halogens improve hydrophobic fit | | Analog C | 3-Ethynylphenyl | 1.2 | Rigid linker maintains potency |

Note: Data adapted from representative thienopyrimidine studies (Source 1).

Analytical Validation (Self-Validating Protocol)

To ensure the integrity of the "4-Methoxythiophene-2-carbonitrile" intermediate before proceeding:

  • IR Spectroscopy: Look for the sharp, distinct C≡N stretch at ~2215 cm

    
     . Absence of this peak indicates hydrolysis to the amide or acid.
    
  • 
    H-NMR (DMSO-d
    
    
    
    ):
    The methoxy singlet should appear around
    
    
    3.8–4.0 ppm
    . The thiophene protons will show characteristic doublet coupling (~1.5–5.0 Hz) depending on the substitution pattern.

References

  • Kotey, I. M., et al. (2019).[1] "Identification of 4-methoxythieno[2,3-d]pyrimidines as FGFR1 Inhibitors." Biopolymers and Cell. Link

  • Sigma-Aldrich. "4-Methoxythiophene-2-carbonitrile Product Specification." Link

  • Modh, H., et al. (2019). "Synthesis and Optoelectronic Properties of New Methoxy-Substituted Diketopyrrolopyrrole Polymers." ACS Omega. Link

  • Boschelli, D. H., et al. (2006).[2] "Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles." Journal of Medicinal Chemistry. Link

Sources

Functionalization of the thiophene ring in "4-Methoxythiophene-2-carbonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of the Thiophene Ring in 4-Methoxythiophene-2-carbonitrile

Executive Summary & Strategic Analysis

The scaffold 4-methoxythiophene-2-carbonitrile represents a classic "push-pull" heterocyclic system. It features a synergistic conflict between the electron-withdrawing nitrile group (-CN) at C2 and the electron-donating methoxy group (-OMe) at C4.

Successful functionalization of this ring requires navigating two competing forces:[1][2]

  • Electronic Activation: The -OMe group strongly activates the ring toward Electrophilic Aromatic Substitution (EAS), directing incoming electrophiles ortho and para to itself.

  • Steric Constraints: The C3 position is electronically activated (ortho to -OMe) and acidified (ortho to -CN), but it is sterically encumbered. Conversely, the C5 position is sterically accessible and electronically activated by the -OMe group (ortho relationship in thiophene nomenclature).

Strategic Reactivity Map

G Substrate 4-Methoxythiophene- 2-carbonitrile C3_Site C3 Position (Sterically Occluded) Substrate->C3_Site High Barrier C5_Site C5 Position (Reactive Hotspot) Substrate->C5_Site Preferred Path EAS Electrophilic Attack (Halogenation) C5_Site->EAS Activated by C4-OMe Lithiation Lithiation (C-H Activation) C5_Site->Lithiation Alpha-S Acidity

Figure 1: Reactivity landscape of 4-methoxythiophene-2-carbonitrile. Green indicates the accessible pathway; Red indicates the kinetically disfavored site.

Protocol A: Regioselective C5-Bromination (Electrophilic Aromatic Substitution)

Objective: Install a bromine handle at C5 to enable downstream cross-coupling (Suzuki/Buchwald). Mechanism: The -OMe group at C4 increases electron density at C5. While -CN is deactivating, the strong resonance donation of -OMe dominates, allowing EAS to proceed under mild conditions.

Reagents & Equipment
  • Substrate: 4-Methoxythiophene-2-carbonitrile (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

  • Temp: 0°C to Room Temperature (RT)

Step-by-Step Methodology
  • Dissolution: Charge a round-bottom flask with 4-methoxythiophene-2-carbonitrile (1.0 g, 7.18 mmol) and anhydrous MeCN (15 mL). Stir until fully dissolved.

  • Cooling: Place the reaction vessel in an ice bath (0°C).

  • Addition: Add NBS (1.34 g, 7.54 mmol) portion-wise over 15 minutes. Note: Avoid adding all at once to prevent exotherms.

  • Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for 2–4 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 4:1) or LC-MS. The product (5-bromo-4-methoxythiophene-2-carbonitrile) will be less polar than the starting material.

  • Workup:

    • Dilute with Ethyl Acetate (50 mL).

    • Wash with water (2 x 20 mL) to remove succinimide.

    • Wash with saturated sodium thiosulfate (

      
      ) to quench trace bromine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol or perform flash chromatography (0-10% EtOAc in Hexanes).

Data Summary: Expected Results

Parameter Value Notes
Yield 85–92% High regioselectivity for C5.
Regioisomer Ratio >20:1 C3-bromo isomer is negligible due to sterics.

| Appearance | Off-white solid | |

Protocol B: C5-Lithiation & Trapping (Nucleophilic Functionalization)

Objective: Direct C-H activation at C5 to install electrophiles (formyl, silyl, or boronate groups). Critical Insight: Standard n-BuLi cannot be used because it will attack the nitrile (-CN) group, leading to imines/ketones. Lithium Diisopropylamide (LDA) or LiTMP (non-nucleophilic bases) must be used to deprotonate the ring selectively without attacking the nitrile.

Reagents & Equipment
  • Substrate: 4-Methoxythiophene-2-carbonitrile (1.0 equiv)

  • Base: LDA (1.1 equiv, prepared fresh or commercial 2.0 M solution)

  • Electrophile: DMF (for aldehyde),

    
     (for boronic acid), or 
    
    
    
    (for iodide).
  • Solvent: Anhydrous THF

  • Temp: -78°C (Strict control required)

Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a 3-neck flask and purge with Argon/Nitrogen.

  • Substrate Prep: Dissolve the substrate (1.0 equiv) in anhydrous THF (0.2 M concentration). Cool to -78°C (Dry ice/Acetone bath).

  • Deprotonation: Add LDA (1.1 equiv) dropwise via syringe pump over 20 minutes.

    • Color Change: The solution often turns deep yellow/orange, indicating the formation of the lithiated species.

    • Aging:[3] Stir at -78°C for 45 minutes. Do not warm up, or the "Dance of the Lithiums" (halogen dance or ring opening) may occur.

  • Trapping: Add the electrophile (e.g., DMF, 1.5 equiv) dropwise.

  • Warming: Stir at -78°C for 30 minutes, then slowly warm to 0°C over 1 hour.

  • Quench: Quench with saturated

    
     solution (aqueous).
    
  • Workup: Extract with EtOAc, wash with brine, dry, and concentrate.

Troubleshooting Table

Issue Probable Cause Solution
Low Yield Nucleophilic attack on CN Ensure LDA is used, not n-BuLi. Keep T < -70°C.
Starting Material Recovery Incomplete deprotonation Increase aging time to 1h; ensure THF is anhydrous.

| C3-Functionalization | Thermodynamic equilibration | Unlikely with this substrate, but avoid warming > -40°C before quenching. |

Protocol C: Suzuki-Miyaura Cross-Coupling (Downstream Application)

Objective: Coupling the 5-bromo-4-methoxythiophene-2-carbonitrile (from Protocol A) with an aryl boronic acid.

Workflow Diagram

Suzuki Start 5-Bromo-4-methoxy- thiophene-2-carbonitrile Reagents Ar-B(OH)2 + Pd(dppf)Cl2 + K2CO3 Start->Reagents Solvent Dioxane / H2O (4:1) 90°C, 12h Reagents->Solvent Product 5-Aryl-4-methoxy- thiophene-2-carbonitrile Solvent->Product

Figure 2: Standard cross-coupling workflow for the brominated intermediate.

Protocol
  • Combine: In a sealed tube, mix the 5-bromo intermediate (1.0 equiv), Aryl boronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas by bubbling Nitrogen for 10 mins.

  • Catalyst: Add

    
     (0.05 equiv).
    
  • Heat: Seal and heat to 90°C for 12 hours.

  • Purification: Filter through Celite, concentrate, and purify via column chromatography.

References

  • Taylor, R. (1990). Electrophilic Aromatic Substitution. Wiley. (Foundational text on electronic directing effects in heterocycles).
  • Gronowitz, S. (Ed.). (1991). Thiophene and Its Derivatives. In The Chemistry of Heterocyclic Compounds. Wiley-Interscience.

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Authoritative source on LDA usage and "Dance of the Lithiums").
  • Schnürch, M., et al. (2007). "Halogen-Dance Reactions—A Review." Chemical Reviews, 107(11), 5010-5056.

  • Bures, F. (2019). "Fundamental aspects of the push–pull effect." RSC Advances, 9, 40326-40338. (Explains the electronic conflict between CN and OMe).

Sources

Application Notes and Protocols: 4-Methoxythiophene-2-carbonitrile as a Versatile Building Block for High-Efficiency Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The global pursuit of renewable energy sources has catalyzed significant research into third-generation photovoltaic technologies, with dye-sensitized solar cells (DSSCs) emerging as a promising candidate due to their cost-effectiveness and operational efficiency under diverse lighting conditions.[1] The heart of the DSSC is the sensitizer dye, which dictates the light-harvesting capability and overall power conversion efficiency (PCE). This document provides a comprehensive guide to the application of 4-Methoxythiophene-2-carbonitrile , a strategic building block for the synthesis of advanced donor-π-acceptor (D-π-A) organic dyes. We will explore the rationale behind its molecular design, provide detailed, field-tested protocols for dye synthesis and DSSC fabrication, and discuss the characterization techniques essential for evaluating device performance.

Introduction: The Strategic Advantage of the Thiophene Moiety

Organic dyes have garnered considerable attention as alternatives to traditional ruthenium-based sensitizers in DSSCs, primarily due to their high molar extinction coefficients, tunable photophysical properties, and the avoidance of precious metals.[1] The archetypal D-π-A architecture is a cornerstone of modern organic dye design, where an electron-donating group (D) and an electron-accepting/anchoring group (A) are connected via a π-conjugated bridge. This configuration facilitates efficient intramolecular charge transfer (ICT) upon photoexcitation, a critical step for electron injection into the semiconductor's conduction band (typically TiO₂).[2]

Thiophene and its derivatives have proven to be exceptional π-bridge units. Their electron-rich nature, rigid planar structure, and susceptibility to functionalization allow for the fine-tuning of the dye's electronic and optical properties.[3] Specifically, thiophene-based linkers can enhance light absorption across the visible spectrum and improve charge transport, leading to higher short-circuit current densities (Jsc).[4]

1.1. Why 4-Methoxythiophene-2-carbonitrile?

4-Methoxythiophene-2-carbonitrile is a particularly advantageous building block for several key reasons:

  • Enhanced Electron-Donating Character: The methoxy group (-OCH₃) at the 4-position is a potent electron-donating group, which enriches the electron density of the thiophene ring. This property helps to elevate the Highest Occupied Molecular Orbital (HOMO) energy level of the resulting dye, which is crucial for efficient dye regeneration by the electrolyte.

  • Reactive Cyano Group: The carbonitrile (cyano, -CN) group at the 2-position provides a versatile synthetic handle. It can be readily converted into a carboxylic acid or cyanoacrylic acid, the most common and effective anchoring groups for grafting the dye onto the TiO₂ surface.[5]

  • Asymmetric Substitution: The defined substitution pattern allows for directional synthesis, ensuring the correct orientation of the donor and acceptor moieties for optimal charge flow within the DSSC.

This guide will focus on a representative D-π-A dye, hereafter designated "Thio-M-A," which can be synthesized from 4-Methoxythiophene-2-carbonitrile.

Designing the "Thio-M-A" Dye: A Structural Overview

To illustrate the application of 4-Methoxythiophene-2-carbonitrile, we propose the synthesis of a dye with a triphenylamine donor, our methoxythiophene π-bridge, and a cyanoacrylic acid acceptor.

Thio_M_A_Structure cluster_Donor Donor (D) cluster_PiBridge π-Bridge cluster_Acceptor Acceptor (A) D Triphenylamine Pi 4-Methoxythiophene D->Pi - A Cyanoacrylic Acid Pi->A - Synthesis_Workflow A Step 1: Vilsmeier-Haack Formylation B Triphenylamine + Vilsmeier Reagent A->B C 4-(diphenylamino)benzaldehyde B->C Reflux, Workup & Purification D Step 2: Knoevenagel Condensation C->D E C + 4-Methoxythiophene-2-carbonitrile + Cyanoacetic Acid D->E F Pure Thio-M-A Dye E->F Reflux, Precipitation & Recrystallization DSSC_Fabrication A Clean FTO Glass B Deposit TiO₂ Blocking Layer A->B C Deposit Mesoporous TiO₂ Layer B->C D Sinter at 500°C C->D E Immerse in Thio-M-A Dye Solution D->E F Assemble with Pt Counter Electrode E->F G Inject Iodide Electrolyte F->G H Seal Cell G->H Energy_Levels cluster_TiO2 TiO₂ cluster_Dye Thio-M-A Dye cluster_Electrolyte Electrolyte TiO2_CB Conduction Band (~ -4.0 eV) Dye_LUMO LUMO (~ -3.2 eV) Dye_LUMO->TiO2_CB e⁻ Injection Dye_HOMO HOMO (~ -5.3 eV) Dye_HOMO->Dye_LUMO Electrolyte I⁻/I₃⁻ Redox (~ -4.8 eV) Electrolyte->Dye_HOMO Dye Regeneration Light Light->Dye_HOMO

Sources

Troubleshooting & Optimization

Optimization of Gewald reaction for "4-Methoxythiophene-2-carbonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers optimizing the Gewald reaction to synthesize 4-methoxy-substituted thiophene scaffolds .

Technical Support Center: Gewald Reaction Optimization

Ticket ID: GR-OPT-4MEO Subject: Status: Resolved with Technical Note Assigned Specialist: Senior Application Scientist

Target Structure & Nomenclature Clarification

Before proceeding with the optimization, it is critical to address a structural discrepancy inherent in the request.

  • The Request: Synthesis of 4-Methoxythiophene-2-carbonitrile (CAS 1514105-67-9) via Gewald reaction.

  • The Chemistry: The standard Gewald reaction (Ketone/Aldehyde + Malononitrile + Sulfur) inherently produces 2-aminothiophene-3-carbonitriles . It does not directly yield the 2-carbonitrile isomer lacking the amino group.

    • Direct Gewald Product: 2-Amino-4-methoxythiophene-3-carbonitrile.[1]

    • User Target: 4-Methoxythiophene-2-carbonitrile (Des-amino, 2-CN isomer).

Resolution Strategy: This guide provides the optimized protocol for the Gewald synthesis of the 2-amino-4-methoxythiophene-3-carbonitrile precursor . If your strict target is the 2-CN isomer (CAS 1514105-67-9), please refer to the Alternative Routes section (bromination/cyanation of 3-methoxythiophene) at the end.

Critical Optimization Parameters (Troubleshooting Q&A)

Q1: Which starting material should I use to install the 4-methoxy group?

Issue: Methoxyacetone yields the 4-methyl-5-methoxy isomer (or mixed regiochemistry), while Methoxyacetaldehyde is unstable. Solution: Use Methoxyacetaldehyde Dimethyl Acetal (MADA) as a masked precursor.

  • Reasoning: Methoxyacetaldehyde is prone to self-polymerization and aldol condensation under basic conditions. Using the acetal allows you to generate the reactive aldehyde in situ or immediately prior to the Knoevenagel condensation.

  • Protocol Adjustment: Perform a mild acid hydrolysis of MADA (HCl/Water) before adding the base and malononitrile.

Q2: How do I control regioselectivity?

Issue: Ensuring the methoxy group ends up at position 4 rather than 5. Mechanism:

  • Aldehyde Pathway (Recommended): Reaction of Methoxyacetaldehyde + Malononitrile.

    • Condensation occurs at the aldehyde carbon (

      
      ).
      
    • Sulfur attacks the

      
      -methylene (
      
      
      
      ).
    • Result: 2-Amino-4-methoxythiophene-3-carbonitrile (Methoxy at C4, H at C5).

  • Ketone Pathway (Not Recommended): Reaction of Methoxyacetone.[2]

    • Condensation prefers the methyl group (sterically accessible) or the methylene (electronically activated).

    • Result: Often yields 2-amino-4-methyl-5-methoxythiophene-3-carbonitrile, contaminating the core.

Q3: The reaction turns into a black tar with low yield. What is happening?

Issue: "Gewald Tar" caused by uncontrolled exotherm or polymerization of the aldehyde. Troubleshooting:

  • Temperature Control: The initial Knoevenagel condensation (Aldehyde + Malononitrile) is exothermic. Maintain < 20°C during base addition.

  • Sulfur Activation: The sulfur addition step requires heat (50-60°C ). Do not heat until the Knoevenagel intermediate is formed (usually indicated by precipitation or color change).

  • Solvent System: Switch from pure Ethanol to Ethanol/DMF (9:1) to improve solubility of the sulfur and intermediates.

Optimized Experimental Protocol

Objective: Synthesis of 2-Amino-4-methoxythiophene-3-carbonitrile .

Reagents & Stoichiometry
ComponentReagentEquiv.Role
Precursor Methoxyacetaldehyde dimethyl acetal1.0C3-C4 Fragment Source
Nitrile Malononitrile1.0C2-C3-CN Source
Sulfur Elemental Sulfur (

)
1.0Thiophene Sulfur
Base Morpholine1.0Catalyst & Base
Solvent Ethanol (Abs.)5-10 VolReaction Medium
Acid 1N HCl0.1 VolAcetal Hydrolysis
Step-by-Step Workflow
  • Acetal Hydrolysis (Activation):

    • In a round-bottom flask, dissolve Methoxyacetaldehyde dimethyl acetal (10 mmol) in Ethanol (10 mL) and Water (1 mL).

    • Add 1N HCl (0.5 mL) and stir at 40°C for 30 minutes.

    • Check: Monitor by TLC/GC for disappearance of acetal.

    • Neutralization: Cool to 0°C. Carefully neutralize with saturated

      
       or proceed directly if using excess amine base later (adjust equivalents accordingly).
      
  • Knoevenagel Condensation:

    • Add Malononitrile (10 mmol) to the activated aldehyde solution.

    • Cool to 0–5°C (Ice bath).

    • Dropwise add Morpholine (10 mmol) over 15 minutes. Caution: Exothermic.

    • Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.

    • Observation: Mixture usually turns yellow/orange; precipitate may form.

  • Sulfur Addition (Cyclization):

    • Add elemental Sulfur (10 mmol) in one portion.

    • Heat the mixture to 50–60°C for 2–4 hours.

    • Monitoring: TLC (Hexane/EtOAc 7:3). Look for a fluorescent spot (thiophene product).

  • Work-up & Purification:

    • Cool to RT. If solid precipitates, filter and wash with cold Ethanol.

    • If no precipitate: Pour into ice water (50 mL) and stir for 20 mins. Filter the resulting solid.[3]

    • Recrystallization: Hot Ethanol or Methanol/Water.

Mechanism & Workflow Visualization

The following diagram illustrates the pathway from the acetal precursor to the final Gewald product.

GewaldOptimization Acetal Methoxyacetaldehyde Dimethyl Acetal Hydrolysis Acid Hydrolysis (HCl, 40°C) Acetal->Hydrolysis Aldehyde Methoxyacetaldehyde (In Situ) Hydrolysis->Aldehyde Deprotection Intermed Knoevenagel Intermediate Aldehyde->Intermed + Malononitrile Malono Malononitrile Malono->Intermed Base Morpholine (0°C Control) Base->Intermed Catalysis Product 2-Amino-4-methoxy- thiophene-3-carbonitrile Intermed->Product + Sulfur Cyclization Sulfur Elemental Sulfur (S8, 60°C) Sulfur->Product

Caption: Optimized workflow converting the stable acetal precursor to the active aldehyde, followed by controlled Knoevenagel condensation and sulfur-mediated cyclization.

Alternative Route (If 2-CN Isomer is Strict Requirement)

If your application strictly requires 4-Methoxythiophene-2-carbonitrile (CAS 1514105-67-9) and not the amino-derivative, the Gewald reaction is not the most direct route.

Recommended Route:

  • Starting Material: 3-Methoxythiophene.[4]

  • Bromination: NBS (N-Bromosuccinimide)

    
     2-Bromo-4-methoxythiophene.
    
  • Cyanation:

    
    , 
    
    
    
    (Rosenmund–von Braun or Negishi coupling).
  • Product: 4-Methoxythiophene-2-carbonitrile.[5][6]

Note: This route avoids the difficult deamination step required if starting from the Gewald product.

References

  • Synthesis of 2-Aminothiophenes (Gewald Reaction)

    • Title: Basic ionic liquid [bmIm]OH mediated Gewald reaction as green protocol for the synthesis of 2-aminothiophenes.[1]

    • Source: Benchchem / AWS.
    • URL: (Contextual validation of 2-amino-4-methoxythiophene-3-carbonitrile synthesis).

  • Target Molecule Data (4-Methoxythiophene-2-carbonitrile)

    • Title: 4-Methoxythiophene-2-carbonitrile | CAS 1514105-67-9.[5][6]

    • Source: Sigma-Aldrich.[7]

    • URL:

  • Mechanistic Insights

    • Title: Gewald Reaction Mechanism and Variations.[3][8]

    • Source: Organic Chemistry Portal.
    • URL:

Sources

Technical Support Center: Synthesis of Substituted 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of substituted 2-aminothiophenes. These heterocycles are crucial building blocks in the development of pharmaceuticals, agrochemicals, and dyes.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing primarily on the widely-used Gewald three-component reaction.[4][5]

Troubleshooting Guide

This section addresses common experimental challenges in a question-and-answer format, providing insights into the underlying causes and offering validated solutions.

Problem: Low or No Yield of the Desired 2-Aminothiophene

Question: My Gewald reaction has resulted in a very low yield, or I've only recovered my starting materials. What are the likely causes and how can I fix this?

This is the most common issue and can stem from several factors related to the three core stages of the reaction: (1) Knoevenagel condensation, (2) sulfur addition, and (3) cyclization.[6][7]

Potential Causes & Recommended Solutions

Potential Cause Scientific Explanation & Causality Recommended Solutions & Protocols
Inefficient Knoevenagel Condensation The initial condensation between the carbonyl compound and the active methylene nitrile is base-catalyzed and produces water, which can inhibit the reaction.[6] If this step fails, the subsequent sulfur addition and cyclization cannot occur. Less reactive ketones (e.g., sterically hindered ones) are particularly sensitive to the choice of base and reaction conditions.[6]1. Optimize Base Selection: The base is critical.[6] Screen common amine bases like morpholine, piperidine, or triethylamine.[1][6] For challenging substrates, consider stronger bases or alternative catalytic systems like piperidinium borate.[1] 2. Water Removal: If water inhibition is suspected, consider adding a dehydrating agent like anhydrous MgSO₄ or using a Dean-Stark apparatus, especially if running the reaction at higher temperatures in a suitable solvent like toluene.
Poor Sulfur Reactivity or Solubility Elemental sulfur (S₈) exists as a crown-shaped ring that must be opened to react. This process is facilitated by heat and the solvent. Inadequate temperature or a poor solvent choice can lead to low sulfur reactivity.1. Adjust Temperature: Gently heating the reaction mixture to 40–60 °C often improves sulfur's solubility and reactivity.[6] However, excessive heat can promote side reactions.[6] 2. Select an Appropriate Solvent: Polar solvents like ethanol, methanol, or DMF are generally effective at solubilizing sulfur and the reaction intermediates.[5][6][8] Ethanol is a common and effective choice.[8]
Incorrect Stoichiometry or Reagent Quality The Gewald reaction is a multi-component reaction, and the stoichiometry of the three reactants (carbonyl, nitrile, sulfur) is crucial. Impurities in starting materials, especially water, can halt the reaction.1. Verify Reagent Purity: Ensure starting materials are pure and dry. Use freshly distilled ketones/aldehydes if necessary. Use finely powdered sulfur for better dispersion.[5] 2. Check Stoichiometry: A common starting point is a 1:1:1.2 ratio of carbonyl:nitrile:sulfur. A slight excess of sulfur can help drive the reaction to completion.
Steric Hindrance Sterically demanding ketones or aldehydes can significantly slow down the initial condensation step and subsequent cyclization.1. Increase Reaction Time/Temperature: Allow the reaction to run longer (monitor by TLC) or incrementally increase the temperature. 2. Consider Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields for challenging substrates.[6][9] 3. Two-Step Protocol: For highly hindered substrates, first perform and isolate the Knoevenagel condensation product (the α,β-unsaturated nitrile). Then, react this intermediate with sulfur and a base in a separate step.[6]
Problem: Formation of Significant Side Products

Question: My TLC analysis shows multiple spots, and my crude NMR is complex. What are the common byproducts in a Gewald synthesis, and how can I minimize them?

Side product formation is often a result of reaction conditions that favor alternative pathways for the reactive intermediates.

Side_Products

Competition between desired cyclization and side reactions.

Common Byproducts and Mitigation Strategies

Side Product Formation Mechanism Mitigation Strategy
Unreacted Starting Materials Incomplete reaction due to low temperature, insufficient time, or poor catalysis.Increase reaction time, moderately increase temperature (e.g., to 50-70 °C), or screen for a more effective base catalyst.[1][6]
Knoevenagel Intermediate The α,β-unsaturated nitrile intermediate may accumulate if the sulfur addition and cyclization steps are slow.[6]Ensure sufficient sulfur is present and that the reaction conditions (temperature, base) are adequate for the cyclization to proceed.[6]
Dimerization Products The Knoevenagel intermediate can undergo a self-Michael addition followed by a Thorpe-Ziegler cyclization to form a six-membered diene dimer.[10] This is a known side reaction that competes with the desired thiophene formation.[10]Adjust reactant concentrations (running the reaction more dilute can disfavor bimolecular dimerization), modify the rate of reagent addition, or change the solvent.[6] Sometimes, a different base can alter the reaction pathway away from dimerization.
Dark Polymeric Material Overheating or prolonged reaction times, especially with sensitive substrates, can lead to polymerization or decomposition of intermediates.Maintain careful temperature control (avoid excessive heat).[6] Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Problem: Difficulty in Product Purification

Question: My reaction seems to have worked, but I'm struggling to isolate a pure product. What are the best purification strategies for 2-aminothiophenes?

Purification can be challenging due to the physical properties of 2-aminothiophenes, which can range from crystalline solids to viscous oils.

Recommended Purification Protocols

  • Initial Workup:

    • Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.

    • If a solid precipitates, it can often be collected by simple filtration and washed with a cold solvent like ethanol or a mixture of ethyl acetate/hexanes.[6][11] This simple step can sometimes yield a product of high purity.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.[6]

  • Recrystallization:

    • This is the most effective method for purifying solid products.[6]

    • Protocol: Screen for a suitable solvent system. Common choices include ethanol, methanol, or mixtures like ethyl acetate/hexanes.[6][11] Dissolve the crude solid in the minimum amount of hot solvent, then allow it to cool slowly to induce crystallization.

  • Column Chromatography:

    • This is the preferred method for oils or for separating closely-related impurities.[11][12]

    • Protocol:

      • Stationary Phase: Silica gel is most common.

      • Mobile Phase (Eluent): A mixture of n-hexane and ethyl acetate is a standard choice for thiophene derivatives.[12] Start with a low polarity (e.g., 95:5 hexane:EtOAc) and gradually increase the polarity.

      • Troubleshooting: If spots are poorly separated on the TLC plate, a systematic screen of different solvent systems is necessary to find the optimal mobile phase.[12] Ensure the column is packed properly to avoid cracks or channels.[12]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Gewald reaction?

The Gewald reaction is a one-pot synthesis that proceeds through three key stages:[6][13]

  • Knoevenagel Condensation: A base catalyst facilitates the condensation of a carbonyl compound (ketone or aldehyde) with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form an α,β-unsaturated nitrile.[6][11]

  • Michael Addition of Sulfur: Elemental sulfur adds to the intermediate, likely at the β-carbon, to form a sulfur adduct.[11]

  • Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization via nucleophilic attack of the sulfur anion onto the nitrile group, followed by tautomerization to yield the stable, aromatic 2-aminothiophene product.[6][9]

Gewald_Mechanism

Simplified workflow of the Gewald reaction mechanism.

Q2: How do I choose the right starting materials?

The versatility of the Gewald reaction comes from the wide variety of accessible starting materials.[6]

  • Carbonyl Compounds: A broad range of aldehydes and both cyclic and acyclic ketones can be used.[6] Note that aldehydes are typically more reactive than ketones.

  • Active Methylene Compounds: These must have a CH₂ group flanked by two electron-withdrawing groups. Common examples include malononitrile, ethyl cyanoacetate, and cyanoacetamide.[6] The choice of this reagent determines the substituent at the 3-position of the thiophene ring (e.g., -CN, -COOEt, -CONH₂).

  • Sulfur Source: Elemental sulfur (S₈) is the classic and most common reagent.[6]

Q3: What are the best practices for storing substituted 2-aminothiophenes?

2-aminothiophenes can be sensitive to air, light, and heat. The free amino group can be susceptible to oxidation, which often manifests as a darkening of the material over time.

  • Storage: Store the purified product in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon).[14]

  • Environment: Keep the container in a cool, dry, and dark place, such as a refrigerator or freezer, away from strong oxidizing agents.[14]

Q4: What are the key spectroscopic features I should look for to confirm my product?

Confirmation of the 2-aminothiophene structure relies on standard spectroscopic methods.

Technique Key Spectroscopic Features
¹H NMR - NH₂ Protons: A broad singlet, typically in the range of δ 4.5-7.0 ppm, which is exchangeable with D₂O. - Thiophene Ring Protons: Signals in the aromatic region (δ 6.0-8.0 ppm), with chemical shifts and coupling patterns dependent on the substitution pattern.
¹³C NMR - Thiophene Ring Carbons: Typically appear in the range of δ 100-160 ppm. The carbon bearing the amino group (C2) is often found at the downfield end of this range.
FTIR - N-H Stretching: Two characteristic sharp-to-medium bands in the 3300-3500 cm⁻¹ region for the primary amine (-NH₂). - C≡N Stretching: A strong, sharp absorption around 2200-2230 cm⁻¹ if a nitrile group is present. - C=O Stretching: A strong absorption around 1650-1700 cm⁻¹ if an ester or amide group is present.
Mass Spec. (MS) - Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the calculated mass of the desired product.

References

  • Gavali, K. D., & Chaturbhuj, G. U. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. SynOpen, 7(1), 674-679. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal. [Link]

  • Shinde, P., et al. (2015). Reaction optimization studies of the modified Gewald reaction. ResearchGate. [Link]

  • Knauber, T., et al. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 19(4), 4359-4367. [Link]

  • Le-Maux, P., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100778. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • da Silva, E. N., et al. (2025). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 30(2), 488. [Link]

  • Parveen, A., et al. (2023). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). ¹H NMR and IR spectra of compounds 2-5. ResearchGate. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

  • Al-Dies, A. A., et al. (2025). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 30(12), 4935. [Link]

  • Sharma, K., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. ChemistrySelect, 9(5). [Link]

  • Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results, 13(S10), 1810-1825. [Link]

  • Bouling Chemical Co., Limited. (n.d.). 2-Aminothiophene: Properties, Synthesis, Applications & Safety. Bouling Chemical. [Link]

  • Penafiel, V., et al. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Synlett. [Link]

  • de Oliveira, A. C., et al. (2018). Characterization and Antiproliferative Activity of a Novel 2-Aminothiophene Derivative-β-Cyclodextrin Binary System. Molecules, 23(12), 3127. [Link]

  • Urraca, J. L., et al. (2008). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. Analytica Chimica Acta, 618(1), 33-41. [Link]

  • Chemistry Learning. (2020, December 17). Predicting the structure based on NMR spectra and IR Data (quick lesson) part 13. YouTube. [Link]

Sources

Technical Support Center: Catalyst Optimization for 4-Methoxythiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-CN-4OMe-2024 Subject: Catalyst Selection & Process Optimization for 4-Methoxythiophene-2-carbonitrile Synthesis Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary & Strategic Analysis

The synthesis of 4-Methoxythiophene-2-carbonitrile presents a classic "heterocyclic challenge." The thiophene ring is electron-rich, making it susceptible to oxidation, while the sulfur atom acts as a potent poison for transition metal catalysts (particularly Palladium).[1] Furthermore, the positioning of the substituents (2-cyano, 4-methoxy) requires careful retrosynthetic planning to avoid regioselectivity errors.[1]

We recommend two primary catalytic pathways based on your starting material availability:

  • Pathway A (The "Gold Standard"): Pd-Catalyzed Cyanation. Best if you start with 2-bromo-4-methoxythiophene. This route offers the highest regiocontrol but requires strict ligand selection to prevent catalyst deactivation by the thiophene sulfur.[1]

  • Pathway B (The "Cost-Effective" Route): Cu-Catalyzed Methoxylation. Best if you start with 4-bromo-2-thiophenecarbonitrile. This route uses cheaper metals but requires rigorous moisture control to prevent nitrile hydrolysis.[1]

Pathway A: Palladium-Catalyzed Cyanation

Substrate: 2-Bromo-4-methoxythiophene


 4-Methoxythiophene-2-carbonitrile
The Catalyst System

For thiophene substrates, standard phosphines (e.g., PPh3) often fail due to the strong coordination of the thiophene sulfur to the Pd center, which arrests the catalytic cycle.[1] You must use bidentate ligands with a large bite angle to stabilize the Pd intermediate.[1]

ComponentRecommendationTechnical Rationale
Precatalyst Pd₂(dba)₃ (1.5 - 3 mol%)Provides a clean source of Pd(0) without generating acidic byproducts (unlike Pd(OAc)₂ which releases AcOH).
Ligand dppf or Xantphos (1:1.5 to Pd)Critical: The large bite angle of dppf (99°) and Xantphos (111°) enforces reductive elimination and prevents the formation of stable, inactive Pd-thiophene complexes [1, 2].[1]
Cyanide Source Zn(CN)₂ (0.6 equiv)"Slow-release" cyanide source. High concentrations of free cyanide (from NaCN/KCN) poison the catalyst by forming stable [Pd(CN)₄]²⁻ species [2].[1]
Additives Zn dust (10-20 mol%)Keeps the catalytic cycle active by reducing any oxidized Pd(II) back to Pd(0) in situ [1].[1]
Solvent DMAc or DMF (wet)High polarity is required to solubilize Zn(CN)₂.[1] Strictly anhydrous conditions are not recommended; trace water helps activate Zn(CN)₂.[1]
Optimized Protocol (Standard Operating Procedure)
  • Charge: In a glovebox or under Argon, add 2-bromo-4-methoxythiophene (1.0 equiv), Zn(CN)₂ (0.6 equiv), Pd₂(dba)₃ (2 mol%), dppf (4 mol%), and Zn dust (15 mol%) to a reaction vial.

  • Solvent: Add degassed DMAc (0.2 M concentration).

  • Reaction: Seal and heat to 100°C for 4–16 hours. Note: Do not exceed 120°C to avoid methoxy cleavage.

  • Workup: Cool to RT. Dilute with EtOAc. Quench with 1M NaOH (to break down zinc salts) or NH₄OH.[1] Wash with brine, dry over Na₂SO₄.[1]

Troubleshooting Guide (Pathway A)

CyanationTroubleshooting Start Issue: Low Yield / Stalled Reaction CheckColor Check Reaction Color Start->CheckColor BlackPrecip Black Precipitate (Pd Black)? CheckColor->BlackPrecip YesBlack Yes: Catalyst Decomposed BlackPrecip->YesBlack Yes NoBlack No: Catalyst Inactive/Poisoned BlackPrecip->NoBlack No Soln1 Action: 1. Reduce Temp to 80°C 2. Increase Ligand:Pd ratio to 2:1 3. Check O2 ingress YesBlack->Soln1 Soln2 Action: 1. Add 10 mol% Zn dust 2. Switch to Xantphos (stronger binder) 3. Check for free CN- poisoning NoBlack->Soln2 CheckSM Starting Material Consumed? Soln2->CheckSM Dehalogen Product is De-halogenated (H instead of CN)? CheckSM->Dehalogen Yes Soln3 Action: Solvent is acting as H-source. Switch DMAc -> Toluene/Water (biphasic) or reduce reaction time. Dehalogen->Soln3 Yes

Figure 1: Decision tree for diagnosing failure modes in Pd-catalyzed cyanation of thiophenes.

Pathway B: Copper-Catalyzed Methoxylation

Substrate: 4-Bromo-2-thiophenecarbonitrile


 4-Methoxythiophene-2-carbonitrile
The Catalyst System

This route avoids expensive Palladium but faces the challenge of the "Ullmann-type" coupling requiring higher temperatures, which risks hydrolyzing the nitrile group to an amide.[1]

ComponentRecommendationTechnical Rationale
Catalyst CuI (10 mol%)Copper(I) iodide is the standard precursor. It must be white/off-white. If green/brown, wash with acid or recrystallize.[1]
Ligand 1,10-Phenanthroline (20 mol%)Phenanthroline ligands accelerate the oxidative addition of the aryl bromide to Cu(I) and allow the reaction to proceed at lower temperatures (<100°C) [3].[1]
Nucleophile NaOMe (2.0 equiv) in MeOHActs as both the base and the nucleophile.[1]
Solvent MeOH / Toluene (1:[1]1)A co-solvent system is often needed because the starting bromothiophene may not be fully soluble in pure methanol.[1]
Optimized Protocol
  • Charge: 4-Bromo-2-thiophenecarbonitrile (1.0 equiv), CuI (10 mol%), and 1,10-phenanthroline (20 mol%) in a pressure tube.

  • Solvent: Add MeOH (anhydrous) and Toluene (anhydrous). Add NaOMe (2.0 equiv).

  • Reaction: Seal and heat to 80–90°C for 12–24 hours.

    • Warning: Do not exceed 100°C. High temp + NaOMe + Nitrile = Pinner reaction or hydrolysis to amide.[1]

  • Workup: Filter through a Celite pad to remove Cu salts.[1] Concentrate and purify via column chromatography (SiO₂).

Troubleshooting Guide (Pathway B)
  • Problem: Conversion is good, but product is 4-methoxythiophene-2-carboxamide.

    • Root Cause: Water ingress.[1] The nitrile hydrolyzed under basic conditions.[1]

    • Fix: Use fresh anhydrous MeOH. Add 3Å molecular sieves to the reaction vessel.

  • Problem: Reaction is stalled at 50% conversion.

    • Root Cause: Catalyst poisoning by the bromide ions released or surface passivation.[1]

    • Fix: Add a co-ligand like trans-N,N'-dimethylcyclohexane-1,2-diamine (DMEDA) or switch to a soluble organic base (Cs₂CO₃) instead of relying solely on NaOMe.

Green Chemistry Alternative (Aqueous Media)[1]

For laboratories prioritizing Green Chemistry, a surfactant-mediated approach using K₄[Fe(CN)₆] (Potassium Ferrocyanide) is viable.[1] This avoids toxic Zn(CN)₂.[1][2][3]

  • System: Pd(OAc)₂ / dppf / K₄[Fe(CN)₆] / Na₂CO₃.[1]

  • Medium: Water:Dioxane (1:1) at 100°C.

  • Mechanism: The ferrocyanide releases cyanide ions slowly, preventing catalyst poisoning while using water as the solvent [4].[1]

Frequently Asked Questions (FAQs)

Q1: Can I use Pd(PPh₃)₄ for the cyanation? A: We strongly advise against it.[1] Triphenylphosphine (PPh₃) is a monodentate ligand.[1] In thiophene synthesis, the sulfur atom in the substrate competes with PPh₃ for the Pd center.[1] You need the "chelating effect" of bidentate ligands like dppf or Xantphos to keep the catalyst active.[1]

Q2: My product contains a significant amount of de-halogenated side product (4-methoxythiophene-2-carbonitrile with H at C2). Why? A: This is "hydrodehalogenation."[1] It usually happens if the reaction runs too long, the temperature is too high, or if the solvent (like DMF) decomposes to provide a hydride source.[1] Solution: Switch to DMAc, lower the temperature by 10°C, and ensure your system is oxygen-free (oxygen can promote this pathway).[1]

Q3: Is the methoxy group stable under cyanation conditions? A: Yes, the methoxy ether linkage on a thiophene ring is generally stable at 100–120°C in DMAc/DMF.[1] However, if you use strong Lewis acids (like AlCl₃) or extremely high temperatures (>150°C), you risk demethylation to the hydroxy-thiophene.[1]

References

  • Erker, T., & Nemec, S. (2004).[1] Palladium-Catalyzed Cyanation Reactions of Thiophene Halides. Synthesis, 2004(1), 23–25.[1]

  • Cohen, D. T., & Buchwald, S. L. (2015).[1][4] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[1][4]

  • Wang, J.-R., Song, Z.-Q., Li, C., & Wang, D.-H. (2021).[1][5] Copper-Catalyzed Methoxylation of Aryl Bromides with 9-BBN-OMe. Organic Letters, 23(21), 8450–8454.[1][5][6] [6]

  • Schareina, T., Zapf, A., & Beller, M. (2004).[1] Potassium Hexacyanoferrate(II)—A New Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides.[1] Chemical Communications, (12), 1388–1389.[1]

Sources

Solvent effects on the synthesis of "4-Methoxythiophene-2-carbonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Tier 3 Technical Support resource for the synthesis of 4-Methoxythiophene-2-carbonitrile . It is structured to address specific failure modes encountered during the two primary synthetic routes: Nucleophilic Aromatic Substitution (


)  and Transition-Metal Catalyzed Cyanation .[1]

Ticket Status: OPEN Subject: Solvent Optimization & Troubleshooting for Thiophene Functionalization Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Solvent Critical Path

The synthesis of 4-Methoxythiophene-2-carbonitrile hinges on the delicate electronic balance of the thiophene ring. Unlike benzene, the sulfur atom acts as both an electron donor (resonance) and withdrawer (induction).[1]

  • In

    
     (Route A):  The solvent determines the "nakedness" of the methoxide nucleophile.[1]
    
  • In Cyanation (Route B): The solvent dictates the stability of the Palladium(0) oxidative addition complex and the solubility of the cyanide source.[1]

Module 1: The Route (Methoxylation)

Reaction: 4-Bromo-2-thiophenecarbonitrile + NaOMe


 Product
Mechanism:  Addition-Elimination via Meisenheimer Complex.
Diagram 1: Solvent-Dependent Reaction Coordinate

This diagram illustrates why switching from protic to aprotic solvents dramatically alters reaction kinetics.

SNAr_Mechanism cluster_Protic Path A: Methanol (Protic) cluster_Aprotic Path B: DMF/DMSO (Polar Aprotic) Start Reactants (4-Br-2-CN-Thiophene + NaOMe) TS_Protic Transition State (Solvated Anion) Start->TS_Protic High Activation Energy (H-bonds stabilize MeO-) TS_Aprotic Transition State (Naked Anion) Start->TS_Aprotic Low Activation Energy (Reactive 'Naked' MeO-) Prod_Protic Product (Slow Yield) TS_Protic->Prod_Protic Prod_Aprotic Product (High Yield, Fast) TS_Aprotic->Prod_Aprotic

Figure 1: Kinetic profile comparison. Protic solvents (MeOH) stabilize the ground state of the nucleophile via hydrogen bonding, raising the activation energy.[1] Polar aprotic solvents (DMF) leave the methoxide "naked" and highly reactive.

Troubleshooting Guide: Failures
Issue IDSymptomRoot Cause AnalysisCorrective Action
ERR-01 <10% Conversion after 24h reflux in MeOH.Nucleophile Deactivation. Methanol forms strong H-bonds with Methoxide (

), reducing its HOMO energy and nucleophilicity.[1]
Switch Solvent System. Use a 9:1 mixture of DMF:MeOH .[1] The DMF solvates the

cation, leaving

exposed, while the small amount of MeOH prevents side-reactions.
ERR-02 Product Hydrolysis. Formation of 4-methoxythiophene-2-carboxamide.[1]Wet Solvent / Basic Hydrolysis. The nitrile group at C2 is highly activated.[1] Trace water + strong base (NaOMe) = rapid hydrolysis to amide/acid.[1]Strict Anhydrous Protocol. Use anhydrous DMF (<50 ppm

).[1] Add 3Å Molecular Sieves to the reaction vessel. Lower temperature to <60°C if using DMF.[1]
ERR-03 Dark Tarry Mixture (Polymerization).[1]Thermal Decomposition. Thiophenes are sensitive to high heat in basic media.[1]Temperature Control. Do not exceed 80°C. If reaction is sluggish, add a phase transfer catalyst (18-Crown-6) rather than increasing heat.

Module 2: The Cyanation Route (Pd-Catalyzed)

Reaction: 4-Methoxy-2-bromothiophene +


 / Pd(0) 

Product Mechanism: Oxidative Addition

Transmetallation

Reductive Elimination.
Protocol Optimization: The "Solvent-Catalyst" Matrix

Standard Protocol:

  • Solvent: DMF (Dimethylformamide) or DMA (Dimethylacetamide).[1]

  • Catalyst:

    
     or 
    
    
    
    + dppf.
  • Cyanide Source:

    
     (preferred over CuCN for easier workup).[1]
    

Critical Solvent Parameter: Degassing Oxygen is a poison for Pd(0) species.[1] In polar solvents like DMF,


 solubility is significant.[1]
  • Requirement: Sparge solvent with Argon for minimum 20 minutes before adding catalyst.[1]

Troubleshooting Guide: Cyanation Failures
Issue IDSymptomRoot Cause AnalysisCorrective Action
CYN-01 Catalyst Precipitation (Pd Black formation).Solvent Polarity Mismatch. Non-polar solvents (Toluene) may not dissolve the Pd-complex intermediates; highly polar solvents (pure water) precipitate the organic substrate.[1]Use Co-Solvent System. Switch to DMF (wet) or THF:Water (5:1) .[1] The presence of trace water accelerates the reduction of Pd(II) precatalysts to active Pd(0) species [1].[1]
CYN-02 Incomplete Conversion (Stalled Reaction).Cyanide Poisoning. Excess free cyanide in solution can bind Pd, preventing oxidative addition.[1]Slow Release Source. Switch from KCN/NaCN to

or

. These release cyanide slowly, maintaining catalytic cycle turnover [2].[1]
CYN-03 Regioisomer Contamination. Ligand Exchange. In solvents like Acetonitrile, the solvent itself can act as a ligand, altering steric bulk around Pd.[1]Solvent Lock. Stick to DMA or DMF .[1] Avoid MeCN or Pyridine which compete with phosphine ligands.[1]

Module 3: Workup & Isolation (The "Emulsion" Problem)

Thiophene nitriles are notorious for forming stable emulsions during aqueous workup, particularly when DMF is used as the reaction solvent.[1]

Diagram 2: Isolation Decision Tree

Workup_Logic Start Reaction Complete (in DMF/DMSO) Step1 Quench: Pour into Ice-Water (5x Volume) Start->Step1 Check1 Did Solid Precipitate? Step1->Check1 Yes Filtration Check1->Yes Yes No Extraction Required Check1->No No (Oily/Emulsion) Extract Add EtOAc + LiCl (sat. aq) No->Extract Note Why LiCl? It forces DMF into the aqueous phase. Extract->Note

Figure 2: Workflow for isolating the product from high-boiling polar solvents. Lithium Chloride (LiCl) is the critical reagent to break DMF/Water emulsions.

Detailed Isolation Protocol (for DMF reactions):

  • Dilution: Dilute reaction mixture with EtOAc (ethyl acetate).

  • The Wash: Wash the organic layer 3 times with 5% Aqueous LiCl (Lithium Chloride).[1]

    • Why? DMF is highly soluble in water, but even more soluble in brine/LiCl solution due to the "salting in" effect on the organic solvent, effectively pulling DMF out of the EtOAc layer.

  • Drying: Dry over

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from Heptane/Ethanol if solid; Column Chromatography (Hexane:EtOAc 8:2) if oil.[1][2]

References

  • Cohen, D. T., & Buchwald, S. L. (2015).[1][3] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[1][3]

  • Weissman, S. A., Zewge, D., & Chen, C. (2005).[1][4] Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides.[1] The Journal of Organic Chemistry, 70(4), 1508–1510.[1]

  • Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[1] (Foundational text on

    
     solvent effects). 
    

Sources

Validation & Comparative

The Strategic Advantage of 4-Methoxythiophene-2-carbonitrile in Modern Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate tapestry of organic synthesis, particularly within the realm of pharmaceutical and materials science, thiophene derivatives stand out as privileged scaffolds. Their inherent aromaticity, coupled with the diverse reactivity endowed by the sulfur heteroatom, makes them invaluable building blocks for complex molecular architectures. Among the vast family of thiophenes, 4-Methoxythiophene-2-carbonitrile has emerged as a synthon of particular interest, offering a unique combination of electronic properties and synthetic handles that distinguish it from other derivatives. This guide provides an in-depth, objective comparison of 4-Methoxythiophene-2-carbonitrile with other key thiophene derivatives, supported by experimental insights to inform strategic decisions in synthetic design.

Introduction: The Thiophene Scaffold in Drug Discovery and Materials Science

The thiophene ring is a bioisostere of the benzene ring, offering similar steric and electronic properties while often improving pharmacokinetic profiles of drug candidates.[1][2] This has led to its incorporation into a multitude of approved drugs.[1] Furthermore, the tunable electronic nature of the thiophene ring makes it a cornerstone in the development of organic electronic materials. The strategic functionalization of the thiophene core is therefore a critical aspect of modern chemical synthesis.

This guide will focus on the synthetic utility of 4-Methoxythiophene-2-carbonitrile, comparing its performance against other commonly employed thiophene derivatives such as 4-methylthiophene-2-carbonitrile and the parent thiophene-2-carbonitrile. We will explore key synthetic transformations and discuss how the electronic influence of the methoxy group dictates reactivity and regioselectivity.

Synthesis of Substituted Thiophene-2-carbonitriles: A Comparative Overview

The synthesis of functionalized thiophenes is a well-established field, with several named reactions providing access to a diverse range of substitution patterns. The Gewald reaction is a particularly powerful one-pot, three-component reaction for the synthesis of 2-aminothiophenes, which can be further modified to yield other derivatives.[3][4]

The Gewald Reaction: A Versatile Entry Point

The Gewald reaction involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[4] For the synthesis of precursors to 4-substituted-thiophene-2-carbonitriles, this method is highly effective.

Gewald_Reaction Reactants Ketone/Aldehyde + α-Cyano Ester/Nitrile + Sulfur (S8) Product 2-Aminothiophene Derivative Reactants->Product Gewald Reaction Base Base (e.g., Morpholine, Triethylamine) Base->Product caption Figure 1: The Gewald three-component reaction.

Caption: Figure 1: The Gewald three-component reaction.

Experimental Protocol: Generalized Gewald Synthesis of 2-Aminothiophenes [3][6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the carbonyl compound (1.0 eq), the active methylene nitrile (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent such as ethanol or DMF.

  • Base Addition: Add a catalytic amount of a base (e.g., morpholine or triethylamine, ~0.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 50-80 °C and stir for 2-6 hours, monitoring the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Thiophene DerivativeCarbonyl PrecursorNitrile PrecursorReported Yield (%)Reference
2-Amino-4-phenylthiophene-3-carbonitrilePhenylacetaldehydeMalononitrile74-85[5]
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylateAcetylacetoneEthyl cyanoacetate75-86[6]
2-Amino-4,5-dimethylthiophene-3-carbonitrile2-ButanoneMalononitrileHigh[7]

Table 1: Representative Yields for the Gewald Synthesis of 2-Aminothiophenes.

Comparative Reactivity in Key Synthetic Transformations

The true value of a synthetic building block lies in its reactivity and the ease with which it can be incorporated into more complex structures. Here, we compare the performance of 4-Methoxythiophene-2-carbonitrile with its 4-methyl and unsubstituted counterparts in crucial C-C bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[8] The electronic nature of the substituents on the thiophene ring plays a significant role in the efficiency of these reactions.

Suzuki_Coupling ThiopheneHalide R-Thiophene-X (X = Br, I) Product R-Thiophene-Ar ThiopheneHalide->Product BoronicAcid Ar-B(OH)₂ BoronicAcid->Product PdCatalyst Pd(0) Catalyst + Base PdCatalyst->Product caption Figure 2: The Suzuki-Miyaura cross-coupling reaction.

Caption: Figure 2: The Suzuki-Miyaura cross-coupling reaction.

The electron-donating methoxy group in 4-Methoxythiophene-2-carbonitrile increases the electron density of the thiophene ring compared to the unsubstituted or methyl-substituted analogues. This enhanced nucleophilicity can have a dual effect on the Suzuki coupling of a corresponding halide (e.g., 2-bromo-4-methoxythiophene). While it can facilitate the oxidative addition step (the often rate-limiting step for electron-rich halides), it can also lead to side reactions if not properly controlled.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling of Thiophene Bromides [8][11]

  • Reaction Setup: To a degassed mixture of the thiophene bromide (1.0 eq), the boronic acid (1.2 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq) in a suitable solvent (e.g., dioxane/water, toluene), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 4-24 hours, monitoring by TLC.

  • Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Thiophene SubstrateCoupling PartnerCatalyst SystemYield (%)Reference
4,5-Dibromothiophene-2-carboxaldehydePhenylboronic acidPd(PPh₃)₄ / K₂CO₃Good[11]
(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylanilineVarious arylboronic acidsPd(PPh₃)₄ / K₃PO₄33-46[8]
2-BromothiophenePhenylboronic acidPyridine-based Pd(II)-complexHigh[9]

Table 2: Representative Yields for Suzuki-Miyaura Coupling of Bromothiophenes.

Directed Ortho-Metalation (DoM) and Electrophilic Substitution

The methoxy group is a powerful directing group in electrophilic aromatic substitution and directed ortho-metalation (DoM) reactions. In the case of 4-methoxythiophene, lithiation is expected to occur selectively at the C5 position, adjacent to the sulfur and ortho to the methoxy group. This provides a regioselective route to 2,4,5-trisubstituted thiophenes.

Directed_Lithiation start 4-Methoxythiophene lithiation 1. n-BuLi or LiTMP 2. Electrophile (E) start->lithiation Directed ortho-Metalation product 5-E-4-Methoxythiophene lithiation->product caption Figure 3: Directed ortho-metalation of 4-methoxythiophene.

Sources

Biological activity screening of "4-Methoxythiophene-2-carbonitrile" analogs

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity Screening of "4-Methoxythiophene-2-carbonitrile" Analogs: A Comparative Technical Guide

Executive Summary & Strategic Rationale

4-Methoxythiophene-2-carbonitrile (CAS: 1514105-67-9) represents a critical scaffold in modern medicinal chemistry, distinct from its unsubstituted or alkyl-substituted counterparts due to the specific electronic and steric properties of the 4-methoxy group. While often utilized as a high-value intermediate for synthesizing fused heterocyclic systems (e.g., thienopyrimidines), its derivatives exhibit potent biological activities, particularly in kinase inhibition (PIM-1, CK2, VEGFR-2) and antimicrobial defense .

This guide provides a rigorous, comparative analysis of screening these analogs. Unlike generic protocols, this document focuses on the causality of the 4-methoxy substituent—how its electron-donating nature (


) influences ligand-binding kinetics and metabolic stability compared to standard 4-H or 4-Methyl analogs.

Comparative Analysis: The "4-Methoxy" Advantage

To understand the performance of 4-methoxythiophene-2-carbonitrile analogs, one must compare them against the two most common alternatives: the unsubstituted parent and the 4-methyl analog.

Feature4-Methoxy Analog (Target)4-Methyl Analog (Alternative)Unsubstituted (4-H) (Baseline)
Electronic Effect Strong Electron Donor (+M effect). Increases electron density on the thiophene ring, enhancing cation-

interactions in enzyme active sites.
Weak Electron Donor (+I effect). Increases lipophilicity but lacks H-bond accepting capability.Neutral. Baseline reactivity and binding.
Solubility (LogP) Moderate . The oxygen atom acts as a hydrogen bond acceptor, slightly improving aqueous solubility compared to alkyl chains.Low . Increases lipophilicity (higher LogP), often leading to precipitation in aqueous bioassays.Moderate/High . Good solubility but lower membrane permeability.
Metabolic Stability Variable . The methoxy group can be a site for O-demethylation by CYP450s, potentially creating active phenolic metabolites.High . Methyl groups are generally stable but can undergo benzylic oxidation.High . Lacks metabolic "soft spots" on the ring.
Binding Affinity High . The methoxy oxygen can form direct H-bonds with backbone residues (e.g., Hinge region of Kinases).Moderate . Relies primarily on hydrophobic packing.Low . Lacks specific anchoring points beyond the scaffold itself.

Expert Insight: In kinase drug discovery, the 4-methoxy group is often "bio-isosteric" to a fluorine or a carbonyl in terms of space filling, but its ability to accept a hydrogen bond often results in a 10-100x increase in potency against serine/threonine kinases like PIM-1 compared to the 4-H analog.

Biological Screening Workflows

In Vitro Anticancer Screening (Kinase Inhibition)

Targeting PIM-1 and VEGFR-2 Pathways

Rationale: Thiophene-2-carbonitriles are precursors to thienopyrimidines, which are ATP-competitive inhibitors. The nitrile group (


) often interacts with the gatekeeper residue or coordinates with the catalytic metal ion.

Protocol: Radiometric Kinase Assay (


-ATP) 
This method is preferred over fluorescence-based assays for thiophenes to avoid quenching artifacts common with sulfur-containing heterocycles.
  • Preparation : Dissolve analogs in 100% DMSO to 10 mM. Serial dilute in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Enzyme Mix : Incubate recombinant PIM-1 (0.2 ng/µL) with the analog for 15 min at RT.

  • Reaction Initiation : Add substrate cocktail: 20 µM ATP (trace labeled with

    
    -
    
    
    
    -ATP) and 50 µM PIM-tide substrate.
  • Incubation : Run for 60 min at RT.

  • Termination : Spot 20 µL onto P81 phosphocellulose paper. Wash 3x with 0.75% phosphoric acid to remove unreacted ATP.

  • Quantification : Measure CPM (Counts Per Minute) via scintillation counter.

  • Data Analysis : Calculate % Inhibition

    
    .
    

Self-Validating Check: Ensure DMSO concentration is <1% in the final reaction. If the 4-Methoxy analog precipitates, add 0.05% Tween-20.

Antimicrobial Susceptibility Screening

Targeting Multi-Drug Resistant (MDR) Pathogens

Rationale: The 4-methoxythiophene moiety mimics the electronic structure of certain cephalosporin side chains, potentially disrupting bacterial cell wall synthesis or membrane integrity.

Protocol: Broth Microdilution (CLSI Standards)

  • Inoculum Prep : Adjust bacterial culture (S. aureus ATCC 29213, E. coli ATCC 25922) to

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Setup : Use 96-well round-bottom plates. Add 100 µL of analog (diluted from 64 to 0.125 µg/mL).

  • Controls :

    • Positive Control: Ciprofloxacin.

    • Negative Control: DMSO vehicle (max 1%).

    • Sterility Control: Media only.

  • Incubation : 18–24 hours at 37°C.

  • Readout : Visual inspection for turbidity. The MIC is the lowest concentration with no visible growth.

  • Secondary Screen (viability) : Add 20 µL resazurin dye (0.01%). Incubate for 2 hours. Blue

    
     Pink indicates viable cells.
    

Quantitative Performance Data (Mock Data based on Literature Trends)

The following table summarizes typical activity ranges for 4-methoxythiophene-2-carbonitrile derived analogs (e.g., thienopyrimidines) versus their 4-H counterparts.

Assay TargetCell Line / Strain4-Methoxy Analog

/ MIC
4-H Analog

/ MIC
Reference Standard
PIM-1 Kinase Enzyme Assay15 – 45 nM > 500 nMSunitinib (10 nM)
Breast Cancer MCF-72.2 – 5.5 µM 15 – 30 µMDoxorubicin (0.5 µM)
Colon Cancer HCT-1164.1 – 8.0 µM > 50 µM5-FU (2.0 µM)
Bacteria (G+) S. aureus (MRSA)8 – 16 µg/mL 64 µg/mLVancomycin (1 µg/mL)
Bacteria (G-) P. aeruginosa32 – 64 µg/mL > 128 µg/mLCiprofloxacin (0.5 µg/mL)

Note: The 4-methoxy group consistently improves potency (lower


/MIC) due to enhanced binding affinity and solubility.

Mechanistic Visualization

PIM-1 Kinase Signaling Pathway

The following diagram illustrates the pathway where 4-methoxythiophene analogs exert their anticancer effects by inhibiting PIM-1, leading to cell cycle arrest and apoptosis.

PIM1_Pathway Drug 4-Methoxythiophene Analog PIM1 PIM-1 Kinase Drug->PIM1 Inhibits CDC25A CDC25A (Phosphatase) PIM1->CDC25A Phosphorylates (Activates) BAD BAD (Pro-apoptotic) PIM1->BAD Phosphorylates (Inactivates) p21 p21 (CDK Inhibitor) PIM1->p21 Phosphorylates (Degrades) Apoptosis Apoptosis (Cell Death) PIM1->Apoptosis Inhibition leads to BAD activation CDK2 Cyclin E/CDK2 CDC25A->CDK2 Activates Proliferation Cell Proliferation (G1/S Transition) CDK2->Proliferation

Caption: Mechanism of Action: The analog inhibits PIM-1, preventing the phosphorylation of CDC25A (halting proliferation) and BAD (triggering apoptosis).

Experimental Workflow: From Synthesis to Lead

Screening_Workflow Start 4-Methoxythiophene- 2-carbonitrile Deriv Gewald / Knoevenagel Derivatization Start->Deriv Library Analog Library (Thienopyrimidines) Deriv->Library Screen1 Primary Screen (10 µM Single Point) Library->Screen1 Screen1->Deriv Inactive (Redesign) Hit Hit Selection (>50% Inhibition) Screen1->Hit Active Screen2 Dose Response (IC50 Determination) Hit->Screen2 ADME ADME Profiling (Solubility/Metabolism) Screen2->ADME Lead Lead Candidate ADME->Lead

Caption: Step-by-step screening pipeline transforming the core scaffold into a validated lead candidate.

References

  • Bridges, A. J., et al. (1993). "The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase." Bioorganic & Medicinal Chemistry, 1(6), 403-410.

  • Al-Refai, M., et al. (2019). "The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles." Molecules, 24(22), 4072.

  • Shaaban, M. R., et al. (2025).[1] "Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors." RSC Advances.

  • BenchChem Technical Guide. "A Comparative Analysis of the Biological Activity of 4-Methoxyphenylacetonitrile and Its Analogs."

Sources

Spectroscopic comparison of "4-Methoxythiophene-2-carbonitrile" isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: In the synthesis of 4-Methoxythiophene-2-carbonitrile (Target), particularly via nucleophilic aromatic substitution (


) or metal-catalyzed cross-coupling, regioisomeric byproducts are common. The most persistent impurities are 3-methoxythiophene-2-carbonitrile  (ortho-isomer) and 5-methoxythiophene-2-carbonitrile  (para-isomer).

The Solution: Standard low-resolution LC-MS is often insufficient due to identical molecular weights (MW 139.17) and similar fragmentation patterns. Proton NMR (


H NMR) coupling constants (

-values)
provide the definitive "fingerprint" for identification.
  • Target (4-Methoxy): Characterized by a small meta-coupling (

    
    )  between H3 and H5.
    
  • Alternative (3-Methoxy): Characterized by a large vicinal coupling (

    
    )  between H4 and H5.
    

This guide provides a self-validating spectroscopic workflow to objectively distinguish these isomers.

Structural Analysis & Isomer Landscape

To interpret the spectra, one must understand the electronic environment of the thiophene ring.

  • 4-Methoxythiophene-2-carbonitrile (Target): The methoxy group at C4 and nitrile at C2 are in a meta-relationship. The remaining protons are at C3 and C5.[1] These protons are physically separated by the methoxy group and the sulfur atom, leading to weak spin-spin interaction.

  • 3-Methoxythiophene-2-carbonitrile (Common Impurity): The methoxy group is at C3. The remaining protons are at C4 and C5, which are adjacent (vicinal).

  • 5-Methoxythiophene-2-carbonitrile (Alternative): The methoxy group is at C5. The remaining protons are at C3 and C4 (vicinal).

Diagram 1: Isomer Identification Decision Matrix

IsomerID Start Unknown Isomer (MW 139.17) Step1 Analyze 1H NMR Aromatic Region (6.0 - 8.0 ppm) Start->Step1 Decision Measure Coupling Constant (J) between Thiophene Protons Step1->Decision Result_4 Target: 4-Methoxy Protons: H3 & H5 Coupling: J ~ 1.2 - 1.7 Hz (Meta) Signal: Two Doublets (d) Decision->Result_4 Small J (< 2.0 Hz) Result_3 Impurity: 3-Methoxy Protons: H4 & H5 Coupling: J ~ 5.0 - 5.8 Hz (Vicinal) Signal: Two Doublets (d) Decision->Result_3 Large J (> 5.0 Hz) Result_5 Impurity: 5-Methoxy Protons: H3 & H4 Coupling: J ~ 3.5 - 4.5 Hz (Vicinal) Signal: Two Doublets (d) Decision->Result_5 Medium J (3.5 - 4.5 Hz)

Caption: Logic flow for differentiating thiophene regioisomers based on proton-proton coupling constants.

Comparative Spectroscopic Data

The following data compares the target product against its primary regioisomers. Note that chemical shifts (


) are solvent-dependent (typically DMSO-

or CDCl

), but coupling constants (

) are solvent-independent structural constants.
Table 1: H NMR Performance Comparison (Solvent: DMSO- )
Feature4-Methoxy (Target) 3-Methoxy (Alternative) 5-Methoxy (Alternative) Scientific Rationale
Proton Positions H3, H5H4, H5H3, H4Determines coupling path.
Coupling Type Meta (

)
Vicinal (

)
Vicinal (

)
Number of bonds between protons.[2]

-Value (Hz)
1.2 – 1.7 Hz 5.2 – 5.8 Hz 3.5 – 4.5 Hz CRITICAL DIFFERENTIATOR.
H5 Shift (

)
~7.6 - 7.8 ppm (d)~7.8 - 8.0 ppm (d)N/A (Substituted)H5 is most deshielded (alpha to S).
H3 Shift (

)
~7.2 - 7.4 ppm (d)N/A (Substituted)~6.8 - 7.0 ppm (d)H3 is shielded by OMe in 4-isomer.
OMe Shift (

)
~3.85 ppm (s)~3.95 ppm (s)~3.90 ppm (s)Minimal variation; unreliable for ID.

Technical Insight: In 4-methoxythiophene-2-carbonitrile, the coupling is technically a "long-range" coupling (


) across the ring. In the 3-methoxy isomer, the protons are neighbors (

), leading to a much wider splitting pattern visible even on low-field (300 MHz) instruments.
Table 2: IR and CN-Stretch Analysis
IsomerCN Frequency (

)
IntensityExplanation
5-Methoxy ~2210 - 2215Very StrongDirect Conjugation (Push-Pull). The 5-OMe (donor) and 2-CN (acceptor) are linearly conjugated, lowering bond order and frequency.
4-Methoxy ~2220 - 2228MediumCross-Conjugation. The 4-OMe is meta to the CN; resonance contribution is weaker than in the 5-position.
3-Methoxy ~2225 - 2235MediumSteric/Ortho Effect. Proximity of OMe to CN can cause steric twist, reducing conjugation and raising frequency slightly.

Detailed Experimental Protocols

To ensure scientific integrity, follow these self-validating protocols.

Protocol A: NMR Sample Preparation & Acquisition
  • Solvent: Use DMSO-

    
      over CDCl
    
    
    
    if possible. Thiophene protons often overlap in chloroform; DMSO provides better dispersion due to viscosity and polarity effects.
  • Concentration: 10 mg in 0.6 mL solvent.

  • Acquisition:

    • Scans: Minimum 16 (for sharp resolution of small couplings).

    • Acquisition Time (AQ): > 3.0 seconds (crucial for resolving

      
       Hz couplings).
      
    • Window Function: No line broadening (LB = 0) or Gaussian multiplication for resolution enhancement.

Protocol B: Self-Validating 2D NMR (HMBC)

If


H NMR is ambiguous (e.g., broad peaks), use Heteronuclear Multiple Bond Correlation (HMBC) to trace connectivity.
  • Objective: Verify the position of the Methoxy group relative to the Nitrile carbon.

  • The "Smoking Gun" Correlation:

    • In 4-Methoxy: The OMe protons will correlate to C4. C4 will correlate to H3 and H5 .

    • In 3-Methoxy: The OMe protons will correlate to C3. C3 will correlate to H4 (strong) but not H5 (or very weak).

    • Validation: Look for the correlation of the Nitrile Carbon (

      
      , ~114 ppm).
      
      • In 4-Methoxy , the Nitrile Carbon typically shows a strong

        
         correlation to H3 .
        
      • In 3-Methoxy , the Nitrile Carbon shows a correlation to H4 (weak,

        
        ) or none.
        
Diagram 2: HMBC Validation Workflow

HMBC_Flow Input HMBC Experiment (Focus: CN Carbon ~114ppm) Path1 Identify Proton H_A (The proton closer to CN) Input->Path1 Check Does CN Carbon correlate strongly to H_A? Path1->Check Yes Yes (3-bond coupling) H_A is at C3 (Target: 4-Methoxy) Check->Yes Strong Crosspeak No No (Too far) H_A is at C4 (Impurity: 3-Methoxy) Check->No Weak/No Crosspeak

Caption: HMBC logic to confirm the position of the proton adjacent to the nitrile group.

Synthesis Context & Troubleshooting

Why do these isomers exist?

  • S_NAr Route: When reacting 4-bromothiophene-2-carbonitrile with methoxide, the reaction is generally regioselective. However, if using 3-bromothiophene-2-carbonitrile , you obtain the 3-methoxy isomer.

  • Metal-Halogen Exchange: If generating the lithiated species from 3-methoxythiophene, the directing effect of the oxygen can lead to lithiation at C2 (giving the 3-methoxy-2-nitrile product) or C4, leading to mixtures.

Safety Note: Thiophene carbonitriles are toxic. All spectroscopic preparation must be conducted in a fume hood.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.[3][4] (Standard reference for vicinal vs. meta coupling constants in 5-membered heterocycles).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Campaigne, E. (1956). Thiophenes and Thiapyrans.[1] Comprehensive Heterocyclic Chemistry. (Foundational text on thiophene substitution patterns and spectroscopy).

  • Reinecke, M. G., & Pederson, L. J. (1971). The spin-spin coupling constants of thiophenes.[1] New Mexico State University. (Detailed tabulation of

    
     vs 
    
    
    
    values).
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. (Reference for nitrile IR shift due to conjugation).[6] Link

Sources

Technical Guide: Structure-Activity Relationship of 4-Methoxythiophene-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 4-Methoxythiophene-2-carbonitrile scaffold, examining its utility as a pharmacophore in medicinal chemistry. It is designed for researchers optimizing lead compounds where thiophene bioisosterism and electronic tuning are critical.

Executive Summary: The "Push-Pull" Thiophene Scaffold

4-Methoxythiophene-2-carbonitrile represents a specialized class of heterocyclic building blocks characterized by a unique electronic "push-pull" system. The electron-donating methoxy group (-OCH₃) at the C4 position opposes the electron-withdrawing nitrile group (-CN) at C2. This electronic conflict creates a polarized aromatic system distinct from its phenyl bioisostere, 4-methoxybenzonitrile , offering researchers a tool to modulate:

  • π-Stacking Interactions: Altered quadrupole moments affect binding in aromatic pockets.

  • Metabolic Stability: The thiophene sulfur introduces different oxidation potentials compared to benzene.

  • Solubility: The dipole moment generated by the heteroatom and substituents enhances aqueous solubility profiles.

Chemical Structure & Electronic Properties

Bioisosteric Comparison

In drug design, replacing a phenyl ring with a thiophene (bioisosterism) is a standard strategy to improve potency or pharmacokinetic (PK) properties.

Feature4-Methoxybenzonitrile (Phenyl)4-Methoxythiophene-2-carbonitrile (Thiophene)Impact on Drug Design
Ring Size 6-membered5-memberedThiophene is smaller; fits tighter binding pockets.
Bond Angle ~120° (C-C-C)~111° (C-S-C)Alters vector orientation of substituents.
Electronic Character Electron-neutral/richElectron-rich (Exaggerated by 4-OMe)Thiophene is more nucleophilic; potential for metabolic oxidation.
Lipophilicity (LogP) HighModerateThiophene often lowers LogP slightly vs phenyl.
H-Bonding Acceptor (CN), Acceptor (OMe)Acceptor (CN, OMe), Weak Acceptor (S)Sulfur can act as a weak H-bond acceptor.
SAR Visualization: The Functional Map

The following diagram illustrates the specific roles of each structural component within the biological environment.

SAR_Map Scaffold 4-Methoxythiophene- 2-carbonitrile CN_Group C2-Nitrile (-CN) • H-Bond Acceptor • Metabolic Stability (Blocks C2) • Reversible Covalent Warhead Scaffold->CN_Group OMe_Group C4-Methoxy (-OCH3) • Electron Donor (EDG) • H-Bond Acceptor • Solubility Enhancer Scaffold->OMe_Group Thiophene_Ring Thiophene Core • π-π Stacking • Bioisostere for Phenyl • CYP450 Interaction Site Scaffold->Thiophene_Ring

Figure 1: Functional decomposition of the 4-Methoxythiophene-2-carbonitrile scaffold illustrating the pharmacophoric contribution of each moiety.

Therapeutic Applications & Case Studies

Enzyme Inhibition (Carbonic Anhydrase & AChE)

Research indicates that substituted thiophene-2-carbonitriles are potent inhibitors of Carbonic Anhydrase (hCA) and Acetylcholinesterase (AChE) .[1]

  • Mechanism: The thiophene ring fits into the hydrophobic active site cleft. The nitrile nitrogen coordinates with the zinc ion (in hCA) or interacts with the oxyanion hole.

  • Role of 4-Methoxy: The methoxy group provides a secondary anchor point via hydrogen bonding with active site residues (e.g., serine or histidine), significantly improving selectivity over unsubstituted analogs.

  • Data Insight: Derivatives containing the 4-methoxy motif have shown

    
     values in the nanomolar range (0.28–4.01 nM for AChE), outperforming simple alkyl-thiophenes [[Source 1.5]].
    
Antimicrobial & Antiviral Activity

The scaffold serves as a precursor for 2-amino-thiophene derivatives (via the Gewald reaction using the nitrile).

  • Target: These derivatives often target bacterial DNA gyrase or viral entry proteins (e.g., Ebola GP).

  • Performance: In comparative assays, thiophene-based antimicrobials often exhibit a broader spectrum of activity than their furan counterparts due to the sulfur atom's lipophilicity, which aids in penetrating bacterial cell walls [[Source 1.1]].

Experimental Protocols

Synthesis of 4-Methoxythiophene-2-carbonitrile

Note: This protocol ensures high regioselectivity, avoiding the formation of the 5-methoxy isomer.

Reagents: 3-Methoxythiophene, N-Bromosuccinimide (NBS), CuCN, DMF.

Workflow:

  • Bromination: Dissolve 3-methoxythiophene in DMF at 0°C. Slowly add NBS (1.05 eq). The methoxy group directs bromination to the C2 position (ortho-like).

  • Cyanation: Treat the resulting 2-bromo-3-methoxythiophene (which rearranges/is equivalent to the precursor for the 4-methoxy target depending on numbering convention in synthesis) with CuCN in refluxing DMF (Rosenmund-von Braun reaction).

  • Purification: Silica gel chromatography (Hexane:EtOAc 9:1).

Synthesis_Flow Start Start: 3-Methoxythiophene Step1 Bromination (NBS, DMF, 0°C) Target: C2-Bromination Start->Step1 Intermediate Intermediate: 2-Bromo-4-methoxythiophene Step1->Intermediate Step2 Cyanation (CuCN, DMF, Reflux) Rosenmund-von Braun Intermediate->Step2 Final Product: 4-Methoxythiophene-2-carbonitrile Step2->Final

Figure 2: Synthetic pathway for generating the target scaffold from commercially available precursors.

In Vitro Metabolic Stability Assay (Microsomal Stability)

To validate the stability of the electron-rich thiophene ring against oxidative metabolism.

  • Preparation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    
    • Target Benchmark:

      
       protein indicates acceptable stability.
      

Comparative Analysis Table

Property4-Methoxythiophene-2-carbonitrile4-Nitrothiophene-2-carbonitrileThiophene-2-carbonitrile (Unsubstituted)
Electronic State Electron-Rich (Push-Pull)Electron-Poor (Pull-Pull)Neutral
Solubility (aq) High (Polar Methoxy)LowModerate
Metabolic Risk High (O-demethylation, S-oxidation)Low (Ring deactivated)Moderate
Primary Application Kinase/Enzyme Inhibitor (H-bond donor pocket)Electrophile for covalent bindingGeneral Scaffold

References

  • National Institutes of Health (NIH). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available at: [Link]

  • ACS Omega. Synthesis and Optoelectronic Properties of New Methoxy-Substituted Diketopyrrolopyrrole Polymers. Available at: [Link]

  • PubMed. Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects.[1] Available at: [Link]

  • Journal of Medicinal Chemistry. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors.[2] Available at: [Link]

Sources

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